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  • Product: 6-Methylaminohexanoic acid tert-butyl ester
  • CAS: 1100364-15-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Methylaminohexanoic Acid Tert-Butyl Ester: Properties, Synthesis, and Applications

Introduction and Strategic Importance 6-Methylaminohexanoic acid tert-butyl ester is a bifunctional organic molecule of significant interest to researchers and developers in the pharmaceutical and chemical synthesis sect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

6-Methylaminohexanoic acid tert-butyl ester is a bifunctional organic molecule of significant interest to researchers and developers in the pharmaceutical and chemical synthesis sectors. As a derivative of 6-aminohexanoic acid, it incorporates a six-carbon aliphatic backbone, which can function as a flexible linker in more complex molecules. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a secondary amine (the methylamino group) and a sterically hindered tert-butyl ester.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, masking its reactivity. This group is stable under a wide range of nucleophilic and basic conditions, allowing for selective chemical transformations at the nitrogen atom. Subsequently, the ester can be selectively removed under acidic conditions to liberate the free carboxylic acid for further conjugation or modification. This "protect-modify-deprotect" strategy is a cornerstone of modern organic synthesis, making this compound a valuable and versatile building block.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. While extensive data for 6-methylaminohexanoic acid tert-butyl ester is not centrally cataloged, its properties can be reliably predicted and are analogous to its close structural relative, tert-butyl 6-aminohexanoate.

Table 1: Chemical and Physical Properties

PropertyValueSource/Rationale
IUPAC Name tert-butyl 6-(methylamino)hexanoate---
Synonyms N-Methyl-6-aminohexanoic acid t-butyl ester---
CAS Number 2839158-31-3 (for hydrochloride salt)
Molecular Formula C₁₁H₂₃NO₂Calculated
Molecular Weight 201.31 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidAnalogy to similar compounds[1]
Boiling Point Not specified; predicted to be slightly higher than the 74 °C @ 1 Torr of the non-methylated analogBased on tert-butyl 6-aminohexanoate[2]
Density Not specified; predicted to be ~0.9 g/cm³Based on tert-butyl 6-aminohexanoate[2]
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol). Low solubility in water.General principle for esters
pKa (Amine) ~10.5 - 11.0 (Conjugate Acid)Predicted for a secondary alkyl amine
Spectroscopic Data Interpretation

For unequivocal identification, spectroscopic analysis is essential. The expected spectral features are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would be characterized by several key signals. A large singlet at approximately δ 1.45 ppm, integrating to 9 hydrogens, corresponds to the magnetically equivalent protons of the tert-butyl group.[3] A singlet or sharp peak at ~δ 2.4 ppm would represent the 3 protons of the N-methyl group. The methylene protons along the hexanoate chain would appear as multiplets between δ 1.3 and 2.7 ppm.[3] The proton of the secondary amine (N-H) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbonyl carbon of the ester would be observed downfield, typically in the range of δ 172-174 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would produce strong signals around δ 80 ppm and δ 28 ppm, respectively. The N-methyl carbon would appear around δ 30-35 ppm, with the remaining aliphatic carbons of the hexanoate chain appearing between δ 25-50 ppm.

  • IR (Infrared) Spectroscopy : A strong, sharp absorption band between 1730-1740 cm⁻¹ is indicative of the C=O (ester carbonyl) stretch. A band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretch of the secondary amine. The C-H stretching vibrations of the aliphatic and methyl groups would be prominent in the 2850-2980 cm⁻¹ region.

  • Mass Spectrometry (MS) : In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 201 or 202, respectively. A characteristic fragmentation pattern would be the loss of isobutylene (56 Da) from the parent ion, resulting in a prominent peak corresponding to the free carboxylic acid.

Synthesis, Reactivity, and Mechanistic Insights

The utility of 6-methylaminohexanoic acid tert-butyl ester is defined by its synthesis and subsequent reactivity, particularly the strategic cleavage of the ester group.

Caption: Chemical Structure of 6-Methylaminohexanoic acid tert-butyl ester.

Synthesis Pathways

There are two primary retrosynthetic approaches to this molecule:

  • Esterification of N-methylated Acid : The most direct route involves the esterification of commercially available 6-(methylamino)hexanoic acid. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification is inefficient. A more effective method is the reaction of the carboxylic acid with isobutylene gas or tert-butyl acetate under strong acidic catalysis (e.g., H₂SO₄ or HClO₄).

  • N-Methylation of Amino Ester : An alternative strategy begins with the readily available tert-butyl 6-aminohexanoate.[1][2][4] The primary amine can be selectively monomethylated using reagents such as methyl iodide or dimethyl sulfate, often in the presence of a mild base to neutralize the acid byproduct. Care must be taken to avoid over-alkylation to the quaternary ammonium salt.

Reactivity Profile: The Art of Deprotection

The core utility of the tert-butyl ester lies in its selective removal under acidic conditions. This process is mechanistically favored due to the formation of the highly stable tertiary carbocation (tert-butyl cation).

The reaction is typically performed using strong acids such as trifluoroacetic acid (TFA), often in a non-nucleophilic solvent like dichloromethane (DCM).[5] The mechanism involves protonation of the ester carbonyl, followed by cleavage of the alkyl-oxygen bond to release the carboxylic acid and the tert-butyl cation. The cation is then quenched by a counter-ion or scavenged by other species in the reaction mixture.

Deprotection_Workflow Start Start: 6-Methylaminohexanoic acid tert-butyl ester in DCM Add_TFA Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) Start->Add_TFA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Stir Evaporate Evaporate Solvent and Excess TFA under Vacuum Stir->Evaporate Result Product: 6-Methylaminohexanoic acid (TFA Salt) Evaporate->Result

Caption: Workflow for Acid-Catalyzed Deprotection of the Tert-Butyl Ester.

Applications in Drug Development and Research

The unique structure of this compound makes it an ideal linker and building block in medicinal chemistry.

  • Prodrug Development : The tert-butyl ester can be used to create prodrugs of acidic parent molecules, improving their pharmacokinetic properties such as membrane permeability and metabolic stability. Upon entering a specific physiological environment, the ester can be cleaved to release the active drug.

  • Peptide and Peptidomimetic Synthesis : In the synthesis of complex peptides or peptidomimetics, this molecule can be incorporated to introduce a flexible, non-natural amino acid linker. The tert-butyl ester protects the C-terminus while the N-methyl amine can be coupled to the growing peptide chain.

  • Linker for Conjugate Molecules : The hexanoic acid chain provides a six-carbon spacer, which is often used in the design of linkers for antibody-drug conjugates (ADCs) or PROTACs. The length and flexibility of the linker are critical for ensuring the proper positioning and activity of the conjugated molecules.

Experimental Protocol: Acid-Catalyzed Deprotection with TFA

This protocol describes a standard laboratory procedure for the cleavage of the tert-butyl ester to yield the free carboxylic acid as its TFA salt.

Materials:

  • 6-Methylaminohexanoic acid tert-butyl ester (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask with stir bar

  • Rotary evaporator

Procedure:

  • Dissolution : Dissolve the 6-methylaminohexanoic acid tert-butyl ester in anhydrous DCM (approx. 0.1 M solution) in a clean, dry round-bottom flask.

    • Rationale: DCM is an inert solvent that effectively dissolves the substrate and is easily removed. Anhydrous conditions prevent unwanted side reactions.

  • Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.

    • Rationale: The reaction is often exothermic, and cooling prevents potential side reactions. TFA is a strong, volatile acid that effectively catalyzes the deprotection.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

    • Rationale: Monitoring ensures the reaction goes to completion without unnecessary degradation of the product.

  • Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the DCM and excess TFA.

    • Rationale: This is a simple and effective method for isolating the non-volatile product salt from the volatile reagents.

  • Isolation : The resulting residue is the 6-methylaminohexanoic acid, typically as its trifluoroacetate salt. It can be used directly in the next step or further purified by trituration with a non-polar solvent like diethyl ether to precipitate the salt as a solid.

Safety and Handling Precautions:

  • Always work in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle with extreme care.

  • Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Suzuki, Y., Tanaka, H., Oshiki, T., Takai, K., & Fujita, T. (2006). Titanium and Zirconium Complexes with Non-Salicylaldimine-Type Imine–Phenoxy Chelate Ligands: Syntheses, Structures, and Olefin Polymerization Behavior.
  • Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089. (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

  • Scheme 1. Synthesis of the NDI moiety. (A) tert-Butyl 6-aminohexanoate,... (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

Sources

Exploratory

Structural Analysis and Molecular Weight Characterization of tert-Butyl 6-(methylamino)hexanoate: A Technical Guide for Advanced Linker Engineering

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection and validation of bifunctional linkers are critical to determining the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection and validation of bifunctional linkers are critical to determining the pharmacokinetic and pharmacodynamic profiles of the final therapeutic. tert-Butyl 6-(methylamino)hexanoate is a highly versatile aliphatic linker. It features a secondary amine poised for selective N-alkylation or acylation, and a tert-butyl-protected carboxylic acid that allows for orthogonal deprotection strategies. This whitepaper provides an authoritative, in-depth structural analysis, stoichiometric profiling, and self-validating experimental protocols to ensure the integrity of this compound during drug development workflows.

Chemical Identity and Stoichiometric Profiling

Before integrating any linker into a complex synthetic pipeline, establishing its exact stoichiometric parameters is non-negotiable. The compound exists primarily in two forms: the free base (CAS 1100364-15-5)[1] and the highly stable hydrochloride salt (CAS 2839158-31-3)[2].

The quantitative structural and mass properties are summarized in the tables below to facilitate precise molar calculations during synthesis.

Table 1: Chemical & Stoichiometric Properties
PropertyValue
Chemical Name tert-Butyl 6-(methylamino)hexanoate
CAS Number (Free Base) 1100364-15-5[1]
CAS Number (HCl Salt) 2839158-31-3[2]
Molecular Formula C11H23NO2[1]
Molecular Weight 201.31 g/mol [1]
Monoisotopic Mass 201.17288 Da[3]
SMILES String CC(C)(C)OC(=O)CCCCCNC[3]
Table 2: Key Mass Spectrometry Adducts

During LC-MS characterization, the secondary amine dictates the ionization behavior. The following predicted mass-to-charge (m/z) ratios and collision cross-sections (CCS) are critical for identifying the compound in complex mixtures[3].

Adduct TypeIonization ModePredicted m/zCollision Cross Section (CCS, Ų)
[M+H]+ Positive (ESI+)202.18016151.2
[M+Na]+ Positive (ESI+)224.16210156.1
[M+NH4]+ Positive (ESI+)219.20670170.5
[M-H]- Negative (ESI-)200.16560151.0

Structural Analysis: Causality in Analytical Methodologies

To establish a self-validating analytical system, researchers must employ orthogonal techniques. The causality behind each method ensures that false positives are eliminated.

Mass Spectrometry (LC-ESI-MS)

The Logic: The secondary methylamino group is highly basic. By utilizing positive electrospray ionization (ESI+) in an acidic mobile phase, the amine is readily protonated, yielding a robust [M+H]+ adduct at m/z 202.18 [3]. This confirms the intact molecular weight but does not verify structural connectivity.

Nuclear Magnetic Resonance (NMR)

The Logic: NMR provides the exact connectivity of the aliphatic backbone. For the free base, CDCl3 is the optimal solvent because it is aprotic; it prevents the rapid chemical exchange of the amine proton (N-H), which would otherwise broaden the signal into the baseline.

  • 1H NMR Causality: The tert-butyl group appears as a massive 9-proton singlet (~1.44 ppm). It is highly shielded by the symmetry of the three methyl groups but slightly deshielded relative to a pure alkane due to the distant ester oxygen. The N-methyl group (~2.43 ppm) is distinctly deshielded by the adjacent electronegative nitrogen atom.

  • 13C NMR Causality: The carbonyl carbon (C1) will resonate far downfield (~173 ppm), confirming the intact ester. The quaternary carbon of the tert-butyl group (~80 ppm) is a critical diagnostic peak that disappears upon successful acidic deprotection.

Experimental Protocols: Self-Validating Systems

The following step-by-step methodologies are designed to ensure reproducibility and structural integrity at every stage of handling.

Protocol 1: LC-ESI-MS Characterization Workflow
  • Stock Preparation: Dissolve 1.0 mg of tert-butyl 6-(methylamino)hexanoate in 1.0 mL of LC-MS grade Methanol.

  • Sample Dilution: Dilute the stock to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the secondary amine to maximize the[M+H]+ signal[3], while suppressing unwanted sodium adducts.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Acquisition: Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes. Monitor in positive ESI mode scanning from m/z 100 to 500.

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound (free base) in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.

  • 1H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aliphatic protons.

  • 13C Acquisition: Acquire 512 scans with broadband proton decoupling.

    • Causality: The quaternary carbon of the tert-butyl group lacks attached protons, leading to a much longer T1 relaxation time and a weaker Nuclear Overhauser Effect (NOE). A high number of scans is mandatory to achieve an adequate signal-to-noise ratio for this specific diagnostic carbon.

Protocol 3: Acidic Deprotection (t-Butyl Cleavage)
  • Reagent Setup: Prepare a fresh solution of 20% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM).

  • Reaction: Add 100 mg of the functionalized linker to 2 mL of the TFA/DCM mixture at 0°C, then allow it to warm to room temperature while stirring for 2 hours.

  • Mechanistic Causality: The tert-butyl ester undergoes an acid-catalyzed E1 elimination rather than standard hydrolysis. The bulky tert-butyl group forms a highly stable tertiary carbocation, which rapidly loses a proton to become isobutylene gas. According to Le Chatelier's principle, the evolution of this gas irreversibly drives the reaction to completion without requiring harsh conditions that might cleave delicate amide bonds elsewhere in a PROTAC molecule.

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA, yielding the free carboxylic acid as a pure TFA salt.

Mechanistic Workflows & Visualizations

To synthesize the analytical and synthetic logic described above, the following diagrams map out the critical workflows.

AnalyticalWorkflow A Sample: tert-Butyl 6-(methylamino)hexanoate B LC-ESI-MS Analysis (Positive Ion Mode) A->B Aliquot 1 (MeOH) C NMR Spectroscopy (1H, 13C in CDCl3) A->C Aliquot 2 (CDCl3) D FTIR Spectroscopy (ATR Method) A->D Aliquot 3 (Neat) E Data Synthesis & Structural Confirmation B->E m/z 202.18[M+H]+ C->E Backbone Connectivity D->E Ester/Amine Bands

Fig 1. Multi-modal analytical workflow for structural validation of the linker.

DeprotectionPathway N1 tert-Butyl 6-(methylamino)hexanoate N2 N-Alkylation (Targeting Ligand) N1->N2 Base, RX N3 TFA Cleavage (20% in DCM) N2->N3 Acidic Conditions N4 Free Carboxylic Acid Intermediate N3->N4 -Isobutylene gas N5 Amide Coupling (E3 Ligase Ligand) N4->N5 HATU, DIPEA N6 Bifunctional PROTAC N5->N6 Final Assembly

Fig 2. Stepwise conjugation and deprotection pathway for PROTAC synthesis.

References

  • Title: PubChemLite - 2839158-31-3 (C11H23NO2) Source: Université du Luxembourg (PubChemLite Database) URL: [Link]

  • Title: tert-butyl 6-(methylamino)hexanoate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Foundational

Technical Guide & Safety Data Profile: 6-Methylaminohexanoic Acid tert-Butyl Ester in Advanced Bioconjugation

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the choice of the active pharmacophore....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the choice of the active pharmacophore. 6-Methylaminohexanoic acid tert-butyl ester (CAS 1100364-15-5) has emerged as a highly versatile, orthogonally protected aliphatic linker. Its bifunctional nature—comprising a secondary amine and a tert-butyl-protected carboxylic acid—enables highly directional, chemoselective synthetic workflows[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, toxicity profile (SDS), and field-proven experimental protocols for utilizing this reagent in complex bioconjugation strategies, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Role in Bioconjugation

The structural architecture of 6-methylaminohexanoic acid tert-butyl ester solves two fundamental challenges in multi-step organic synthesis: steric control and orthogonal protection .

  • The Secondary Amine (N-Methyl): Unlike primary amines, the N-methyl group introduces a degree of steric hindrance that prevents over-alkylation or double-acylation during initial coupling phases. When coupled with a target ligand, it forms an N-methyl amide bond, which is highly resistant to enzymatic cleavage in vivo, thereby increasing the pharmacokinetic stability of the resulting PROTAC or ADC.

  • The tert-Butyl Ester: The carboxylic acid terminus is masked as a tert-butyl ester. This bulky protecting group shields the C-terminus from nucleophilic attack or premature cross-reactivity under basic or neutral conditions[2]. Crucially, it can be cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid), which is completely orthogonal to base-labile protecting groups like Fmoc, allowing for sequential, highly controlled functionalization[3].

UPS_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Molecule Target Ligand - Linker - E3 Ligand PROTAC->Ternary Linker spans gap E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target recognition

Caption: Ternary complex formation and UPS degradation pathway facilitated by the optimized linker.

Safety Data Sheet (SDS) & Toxicity Profile

Handling 6-methylaminohexanoic acid tert-butyl ester (often supplied as a hydrochloride salt) requires strict adherence to laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) primarily as an irritant[4].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 6-Methylaminohexanoic acid tert-butyl ester
CAS Registry Number 1100364-15-5
Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
Physical State Colorless to pale yellow liquid / Solid (as HCl salt)
Solubility Soluble in DMF, DCM, Methanol; Insoluble in water
Table 2: Toxicity and Hazard Summary (GHS Classification)
Hazard ClassCategoryHazard StatementCausality / Mechanism of Toxicity
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe lipophilic nature of the ester allows it to partition into the stratum corneum, disrupting lipid bilayers and causing localized inflammation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact with ocular mucosa leads to rapid pH-dependent tissue irritation and potential corneal micro-abrasions.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationInhalation of aerosols or vapors (STOT SE 3) irritates the upper respiratory tract epithelium[4].
Self-Validating Handling Protocol

To ensure a self-validating safety system, implement the following engineering controls and PPE:

  • Containment: Perform all transfers and weighings inside a certified Class II biological safety cabinet or a chemical fume hood to mitigate H335 risks.

  • PPE: Wear nitrile gloves (minimum 0.11 mm thickness to prevent permeation), safety goggles, and a standard lab coat.

  • Spill Response: In the event of a spill, do not use water. Use an inert absorbent material (e.g., vermiculite or sand) to sequester the chemical, then dispose of it in a designated organic waste container.

Experimental Workflows: PROTAC Synthesis

The following step-by-step methodology details the integration of 6-methylaminohexanoic acid tert-butyl ester into a PROTAC molecule. The protocol is designed to be self-validating, incorporating analytical checkpoints to confirm reaction success.

Workflow 1: Amide Coupling (N-Alkylation)

Because the linker utilizes a secondary amine, standard coupling reagents (like DCC or EDC) often result in low yields due to steric hindrance. We employ HATU , which forms a highly reactive 7-azabenzotriazole active ester that rapidly undergoes intramolecular acyl transfer[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the target ligand containing a free carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester. Stir for 10 minutes at room temperature.

  • Coupling: Add 6-methylaminohexanoic acid tert-butyl ester (1.1 eq) dropwise. Stir the reaction under an inert nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Look for the disappearance of the target ligand mass and the emergence of the product mass [M+H]+.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Workflow 2: tert-Butyl Ester Deprotection

The tert-butyl group must be removed to expose the carboxylic acid for the final coupling to the E3 ligase ligand. This is achieved via acid-catalyzed cleavage, generating a tert-butyl cation that decomposes into isobutylene gas[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Workflow 1 in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (5% v/v). Causality: The highly reactive tert-butyl cation generated during cleavage can re-alkylate electron-rich amino acid side chains (e.g., Trp, Tyr) on the target ligand. TIPS acts as a sacrificial carbocation scavenger to prevent this[6].

  • Acid Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 50:45:5 (TFA:DCM:TIPS). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC or LC-MS. The product will shift to a lower retention time due to the increased polarity of the free carboxylic acid.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the free carboxylic acid ready for the final E3 ligase coupling[7].

SynthesisWorkflow A Target Ligand (e.g., Dasatinib) C Coupling Reaction (HATU/DIPEA) A->C B 6-Methylaminohexanoic acid tert-butyl ester B->C D Intermediate (t-Butyl protected) C->D E TFA Deprotection (TFA/TIPS/DCM) D->E Acidic Cleavage F Free Carboxylic Acid E->F H Final PROTAC Molecule F->H Amide Coupling G E3 Ligase Ligand (e.g., Thalidomide) G->H

Caption: Workflow for integrating 6-methylaminohexanoic acid tert-butyl ester in PROTAC synthesis.

Conclusion

6-Methylaminohexanoic acid tert-butyl ester represents a highly optimized building block for modern drug discovery. By understanding its specific GHS hazard classifications and leveraging its orthogonal protection chemistry, researchers can design robust, high-yielding synthetic pathways. The integration of scavengers like TIPS during deprotection and the use of specialized coupling agents like HATU for the secondary amine are critical, causality-driven steps that ensure the structural integrity of complex bioconjugates.

References

  • Title: 6-(Methylamino)hexanoic acid Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: tert-butyl 6-(methylamino)hexanoate hydrochloride SDS Source: NextSDS URL: [Link]

  • Title: Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Pharmacokinetics of Targeted Protein Degraders: The Strategic Role of 6-Methylaminohexanoic Acid Linkers

Executive Summary Targeted Protein Degraders (TPDs), particularly Proteolysis Targeting Chimeras (PROTACs), represent a paradigm shift in event-driven pharmacology. However, their clinical translation is frequently bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted Protein Degraders (TPDs), particularly Proteolysis Targeting Chimeras (PROTACs), represent a paradigm shift in event-driven pharmacology. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic (PK) profiles. Due to their heterobifunctional nature, PROTACs routinely violate Lipinski’s "Rule of Five" (bRo5), exhibiting high molecular weights and excessive topological polar surface areas (TPSA)[1],[2].

Historically, medicinal chemists have relied on flexible polyethylene glycol (PEG) or simple alkyl chains (such as 6-aminohexanoic acid) to bridge the E3 ligase ligand and the target protein warhead[3]. While synthetically tractable, these standard linkers often result in sub-optimal membrane permeability and high susceptibility to proteolytic cleavage[4],[5]. To optimize systemic exposure, the incorporation of 6-Methylaminohexanoic acid —an N-methylated aliphatic linker—has emerged as a highly strategic physicochemical intervention. This whitepaper details the mechanistic causality, PK impact, and self-validating experimental workflows associated with N-methylated PROTAC linkers.

Mechanistic Causality: The Physicochemistry of N-Methylation

The substitution of a standard secondary amide with a tertiary amide via N-methylation is not a mere structural tweak; it fundamentally alters the thermodynamic and conformational landscape of the degrader[6].

A. Eradication of Hydrogen Bond Donors (HBDs)

Passive cellular permeability is heavily dictated by the desolvation penalty—the thermodynamic energy required for a molecule to shed its water hydration shell before entering the hydrophobic lipid bilayer. Standard 6-aminohexanoic acid linkers possess a solvent-exposed NH group (an HBD). N-methylation eradicates this HBD, drastically lowering the desolvation energy barrier and facilitating passive diffusion into the cytosol[7],[6].

B. Induction of Chameleonic Conformational Dynamics

6-Methylaminohexanoic acid linkers impart "chameleonic" properties to the PROTAC. In aqueous environments (e.g., systemic circulation), the molecule adopts an extended conformation to maximize hydrogen bonding with water, maintaining solubility. However, upon encountering the lipophilic cell membrane, the steric constraints of the N-methyl group drive the PROTAC into a collapsed, folded conformation[6]. This intramolecular folding physically shields other polar functional groups, transiently reducing the effective TPSA during membrane transit.

C. Proteolytic and Metabolic Shielding

The metabolic soft spots of PROTACs are frequently located at the amide bonds of the linker. The N-methyl group introduces significant steric bulk directly adjacent to the linker's amide bond. This steric hindrance physically blocks circulating amidases and proteases from accessing the cleavage site, thereby extending the plasma half-life of the degrader[5].

ChameleonicFolding A Aqueous Plasma (Extended Conformation) High PSA Exposed B Lipid Bilayer (Desolvation Phase) HBD Shielding A->B Passive Diffusion C Intracellular Cytosol (Target Engagement) Ternary Complex B->C Chameleonic Unfolding D 6-Methylaminohexanoic Acid (N-Methylation) D->B Reduces Desolvation Penalty

Fig 1: Chameleonic folding mechanism facilitated by 6-Methylaminohexanoic acid linkers.

Pharmacokinetic Impact Analysis (ADME)

The integration of a 6-Methylaminohexanoic acid linker systematically upgrades the ADME profile of PROTACs:

  • Absorption: By reducing the HBD count and enabling chameleonic folding, N-methylated linkers significantly enhance apparent permeability ( Papp​ ) in Caco-2 and PAMPA models compared to their non-methylated counterparts[7],[6]. Furthermore, the removal of the amide proton can reduce affinity for P-glycoprotein (P-gp) efflux transporters, improving net intracellular accumulation.

  • Distribution: The increased lipophilicity and reduced polarity enhance tissue penetration. In specific neuro-oncology applications, optimized alkyl linkers have demonstrated superior blood-brain barrier (BBB) penetrance compared to PEGylated analogues[].

  • Metabolism: N-methylation mitigates oxidative cleavage and amide hydrolysis, leading to lower intrinsic clearance ( CLint​ ) and higher stability in human liver microsomes (HLM)[5].

  • Excretion: Highly polar PEGylated PROTACs are often subject to rapid renal clearance. The lipophilic shift provided by 6-Methylaminohexanoic acid promotes a more balanced hepatic/biliary clearance profile, extending systemic exposure (AUC).

Comparative PK Parameter Synthesis
PK ParameterPEG4 Linker6-Aminohexanoic Acid6-Methylaminohexanoic AcidMechanistic Causality
HBD Count (Linker) 01 (Secondary Amide)0 (Tertiary Amide)N-methylation removes the solvent-exposed NH proton.
Membrane Permeability ( Papp​ ) LowModerateHighReduced desolvation penalty and chameleonic folding.
Proteolytic Stability HighLowHighSteric bulk of the N-methyl group blocks amidase access.
Conformational Flexibility Highly FlexibleFlexibleRestricted / ChameleonicDihedral angle constraints force folding in lipid layers.

Self-Validating Experimental Methodologies

To ensure scientific integrity, researchers must adopt self-validating protocols that isolate the PK effects of the linker from the rest of the molecule. The following workflows describe how to benchmark a 6-Methylaminohexanoic acid PROTAC against a standard Ahx control.

PKWorkflow Step1 Synthesize PROTAC Pair: Ahx vs. N-Methyl Ahx Step2 PAMPA & Caco-2 Assays (Permeability Validation) Step1->Step2 Step3 NMR / Molecular Dynamics (Conformational Profiling) Step1->Step3 Step4 Microsomal Stability Assay (Metabolic Clearance) Step2->Step4 Step3->Step4 Step5 In Vivo PK (Rodent Model) (Bioavailability & Half-life) Step4->Step5

Fig 2: Self-validating PK profiling workflow for N-methylated PROTAC linkers.

Protocol 1: Permeability Assay with Conformational Validation

Rationale: To prove that permeability gains are due to chameleonic folding rather than a mere increase in bulk lipophilicity.

  • Compound Preparation: Synthesize the target PROTAC with a 6-Methylaminohexanoic acid linker and a control PROTAC with a standard 6-aminohexanoic acid linker.

  • PAMPA Setup: Prepare artificial lipid membranes. Dose both compounds at 10 µM in the donor compartment (pH 7.4). Incubate for 16 hours at 37°C.

  • LC-MS/MS Quantification: Measure the concentration in the acceptor compartment to calculate Papp​ .

  • NMR Conformational Tracking (The Self-Validating Step): Perform 2D NOESY NMR on both compounds in D2​O (aqueous mimic) and CDCl3​ (lipid mimic). Causality Check: The N-methylated variant must show distinct Nuclear Overhauser Effect (NOE) cross-peaks in CDCl3​ —indicating a collapsed, folded state—that are absent in the non-methylated control and absent in the D2​O environment.

Protocol 2: Microsomal Stability and Metabolite Identification

Rationale: To validate the steric shielding effect of the N-methyl group against enzymatic hydrolysis.

  • Incubation: Incubate 1 µM of each PROTAC with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Aliquot Sampling: Quench reactions with cold acetonitrile containing an internal standard at 0, 15, 30, 60, and 120 minutes.

  • Clearance Calculation: Centrifuge the samples and determine the intrinsic clearance ( CLint​ ) via LC-MS/MS analysis of the supernatant.

  • Metabolite ID (The Self-Validating Step): Scan for the specific mass shift corresponding to amide bond hydrolysis. Causality Check: The 6-Methylaminohexanoic acid PROTAC must exhibit a >5-fold reduction in the formation of the specific hydrolysis metabolite compared to the control, proving that stability is achieved via local steric hindrance at the linker, not alternative metabolic shunting.

References

  • Chen et al. "Characteristic roadmap of linker governs the rational design of PROTACs". Exploration of Targeted Anti-tumor Therapy. URL:[Link]

  • Troup et al. "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy. URL:[Link]

  • Cecchini et al. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design". ChemMedChem. URL:[Link]

  • Atilaw et al. "Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Adesis. "Peptide-Drug Conjugate Manufacturing: PDC and PROTAC Synthesis Strategies". Adesis Inc. URL: [Link]

  • Foley et al. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity". PubMed Central (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Amide Bond Coupling of 6-Methylaminohexanoic Acid Tert-Butyl Ester

Introduction: The Central Role of the Amide Bond The formation of the amide bond is a cornerstone of modern organic synthesis, with profound implications across medicinal chemistry, materials science, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the Amide Bond

The formation of the amide bond is a cornerstone of modern organic synthesis, with profound implications across medicinal chemistry, materials science, and drug development.[1] This deceptively simple linkage is the key structural motif in peptides and proteins and is a prevalent feature in a vast number of blockbuster pharmaceuticals. The reaction, a condensation of a carboxylic acid and an amine, is kinetically slow and requires activation of the carboxylic acid to proceed efficiently under mild conditions.[1] The choice of coupling reagent and methodology is therefore a critical parameter that dictates the success of the synthesis, influencing yield, purity, and the preservation of stereochemical integrity.

This guide provides a detailed exploration of two robust and widely adopted amide coupling methodologies for a specific, yet versatile building block: 6-Methylaminohexanoic acid tert-butyl ester. This substrate is of particular interest in the synthesis of peptidomimetics, linkers for antibody-drug conjugates (ADCs), and other tailored molecular scaffolds where the N-methylation and the protected carboxylic acid offer unique structural and synthetic advantages. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for two distinct coupling strategies: the carbodiimide-based EDC/HOBt system and the aminium-based HATU reagent.

Understanding the Substrate: 6-Methylaminohexanoic Acid Tert-Butyl Ester

6-Methylaminohexanoic acid tert-butyl ester presents a secondary amine, which is generally less nucleophilic and more sterically hindered than a primary amine. The tert-butyl ester protecting group is stable under many reaction conditions but can be readily removed with acid, providing a handle for further synthetic elaboration. The selection of coupling methods must account for these structural features to ensure efficient and clean conversion to the desired amide product.

Method 1: The Classic Carbodiimide Approach with EDC and HOBt

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxybenzotriazole (HOBt), is a workhorse method for amide bond formation.[2] EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be easily removed through an aqueous workup.[2]

Mechanism of Action

The EDC/HOBt mediated coupling proceeds through a well-established two-step pathway.[2] Initially, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as a crucial additive by intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester. The amine nucleophile then attacks this activated ester to furnish the desired amide bond, regenerating HOBt in the process.[2][3]

Diagram: EDC/HOBt Coupling Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid (e.g., Acetic Acid) Mix Combine Acid, Amine, HOBt in Solvent Acid->Mix Amine 6-Methylaminohexanoic acid tert-butyl ester Amine->Mix Solvent Anhydrous DMF or DCM Solvent->Mix Cool Cool to 0 °C Mix->Cool Add_EDC Add EDC·HCl Cool->Add_EDC Add_Base Add DIPEA Add_EDC->Add_Base Stir Stir and warm to RT Add_Base->Stir Quench Aqueous Workup Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A streamlined workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Coupling

Materials:

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 equiv)

  • 6-Methylaminohexanoic acid tert-butyl ester (1.1 equiv)

  • EDC·HCl (1.2 equiv)[2]

  • HOBt (1.2 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[2]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., saturated aqueous NaHCO3, brine, MgSO4)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), 6-Methylaminohexanoic acid tert-butyl ester (1.1 equiv), and HOBt (1.2 equiv).[2]

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).[4]

  • Cool the solution to 0 °C in an ice bath with stirring.[2]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2]

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.[2]

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

ParameterValue/ConditionRationale
Stoichiometry
Carboxylic Acid1.0 equivLimiting reagent.
Amine1.1 equivA slight excess ensures complete consumption of the acid.
EDC·HCl1.2 equivEnsures efficient activation of the carboxylic acid.
HOBt1.2 equivSuppresses racemization and improves coupling efficiency.[2]
DIPEA2.5 equivActs as a non-nucleophilic base to neutralize HCl salts.
Solvent Anhydrous DCM or DMFAprotic solvents that are good at solvating reactants.
Temperature 0 °C to Room TempInitial cooling minimizes side reactions during activation.
Reaction Time 4-18 hoursDependent on the specific substrates; monitor for completion.

Method 2: The High-Efficiency Aminium-Based Approach with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency, fast reaction rates, and ability to couple sterically hindered amino acids with low racemization.[5] It is particularly effective for challenging couplings where other reagents may fail.

Mechanism of Action

The mechanism of HATU involves the formation of a highly reactive OAt-active ester.[6][7] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically DIPEA. The resulting carboxylate anion then attacks the electron-deficient carbon of HATU, leading to the formation of an O-acyl(tetramethyl)isouronium salt.[5][6] This intermediate rapidly reacts with the liberated HOAt anion to form the OAt-activated ester, which is then readily attacked by the amine to form the amide bond.[6][7]

Diagram: HATU Coupling Workflow

G cluster_prep Reagent Preparation cluster_activation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification Acid Carboxylic Acid (e.g., Acetic Acid) Mix_Activate Combine Acid, HATU in Solvent Acid->Mix_Activate HATU HATU HATU->Mix_Activate Solvent Anhydrous DMF Solvent->Mix_Activate Cool_Activate Cool to 0 °C Mix_Activate->Cool_Activate Add_Base_Activate Add DIPEA Cool_Activate->Add_Base_Activate Stir_Activate Stir for 15-30 min Add_Base_Activate->Stir_Activate Add_Amine Add 6-Methylaminohexanoic acid tert-butyl ester Stir_Activate->Add_Amine Stir_Couple Stir and warm to RT Add_Amine->Stir_Couple Quench Aqueous Workup Stir_Couple->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A typical workflow for HATU-mediated amide bond formation.

Detailed Protocol: HATU Coupling

Materials:

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 equiv)

  • 6-Methylaminohexanoic acid tert-butyl ester (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)[2]

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).[2]

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[2]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[2]

  • Add the 6-Methylaminohexanoic acid tert-butyl ester (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[2]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO3, water, and brine to remove DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue/ConditionRationale
Stoichiometry
Carboxylic Acid1.0 equivLimiting reagent.
Amine1.1 equivA slight excess to drive the reaction to completion.
HATU1.1 equivA slight excess ensures full activation.
DIPEA3.0 equivSufficient base to deprotonate the acid and neutralize byproducts.
Solvent Anhydrous DMFA polar aprotic solvent that is ideal for HATU couplings.
Temperature 0 °C to Room TempControlled temperature for activation and coupling.
Reaction Time 1-18 hoursSubstrate dependent; monitor for optimal conversion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the secondary amine.- Steric hindrance.- Degraded coupling reagent.- Switch to a more powerful coupling reagent like HATU.[4]- Gently heat the reaction mixture (e.g., 40-60 °C) for less reactive partners.[4]- Ensure all reagents are fresh and anhydrous.
Side Reactions - Racemization of chiral centers.- Formation of tetramethylguanidine with HATU and primary/secondary amines.- Use additives like HOBt or HOAt to suppress racemization.[2]- Pre-activate the carboxylic acid with HATU before adding the amine to minimize side reactions.
Difficult Purification - Water-soluble byproducts (e.g., EDC urea).- Residual DMF.- Perform thorough aqueous workups to remove water-soluble impurities.- For DMF removal, multiple washes with water and brine are effective. Alternatively, azeotropic removal with a suitable solvent can be employed.

Deprotection of the Tert-Butyl Ester

Following successful amide bond formation, the tert-butyl ester can be selectively removed under acidic conditions to liberate the carboxylic acid for further functionalization.

Protocol: Tert-Butyl Ester Deprotection

Materials:

  • Amide product with tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl protected amide in a solution of DCM and TFA (typically a 1:1 mixture).[8]

  • Stir the solution at room temperature for 1-5 hours, monitoring the reaction by TLC or LC-MS.[8]

  • Once the deprotection is complete, remove the DCM and TFA under reduced pressure.[8]

  • The residue can be co-evaporated with a solvent like toluene to ensure complete removal of residual TFA.

  • The crude carboxylic acid can often be used in the next step without further purification. If necessary, it can be purified by crystallization or chromatography.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Wikipedia. (n.d.). HATU.
  • Chemical Society Reviews. (n.d.). Amide bond formation: beyond the myth of coupling reagents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • American Chemical Society. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? : r/Chempros.
  • ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Rapid Communication. (n.d.). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.
  • Journal of the American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry.
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide : r/Chempros.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • amphoteros. (2014, April 4). Uphill battles in amide couplings.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Reddit. (2024, October 9). Struggling with amide coupling : r/Chempros.
  • Supplementary Information. (n.d.).
  • A simple and powerful tert-butylation of carboxylic acids and alcohols. (n.d.).
  • Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
  • ResearchGate. (2026, February 7). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. | Request PDF.

Sources

Application

Application Note & Protocol: Synthesis of PROTACs using 6-Methylaminohexanoic acid tert-butyl ester Linkers

Introduction to PROTAC Technology and the Critical Role of the Linker Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to PROTAC Technology and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][4] The formation of a stable ternary complex involving the POI, the PROTAC, and an E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[1][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[][7] This catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations.[1]

The linker is not merely a passive spacer but an active contributor to the molecule's biological activity.[1] Its length, composition, flexibility, and attachment points can all significantly influence the formation and stability of the ternary complex, cellular permeability, pharmacokinetics, and ultimately the degradation efficiency of the molecule.[2][5][8] The 6-Methylaminohexanoic acid tert-butyl ester linker offers a flexible alkyl chain, which is a common motif in PROTAC design and can be crucial for achieving an optimal distance and orientation between the two ligands.[2][3] The secondary amine provides a convenient point for amide bond formation, and the tert-butyl ester serves as a robust protecting group for the carboxylic acid. This protecting group is stable under various conditions but can be readily removed under acidic conditions to provide another site for conjugation or to modify the final compound's physicochemical properties.[9][10]

Diagram of the PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: PROTAC Assembly cluster_3 Step 4: Purification & Analysis A 6-Methylaminohexanoic acid tert-butyl ester C Functionalized Linker-E3 Ligase Conjugate A->C Amide Coupling (HATU, DIPEA) B E3 Ligase Ligand (with reactive group) B->C E Deprotected Conjugate C->E D TFA/DCM D->E G Final PROTAC Molecule E->G Amide Coupling (HATU, DIPEA) F Target Protein Ligand (with reactive group) F->G H Crude PROTAC G->H I Purified PROTAC H->I HPLC Purification J Characterization (LC-MS, NMR) I->J

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a 6-Methylaminohexanoic acid tert-butyl ester linker.

Experimental Protocol: Synthesis of a Model PROTAC

This protocol outlines the synthesis of a model PROTAC, demonstrating the coupling of a hypothetical protein of interest (POI) ligand and an E3 ligase ligand (e.g., a pomalidomide derivative for Cereblon) via the 6-Methylaminohexanoic acid tert-butyl ester linker.

Materials and Reagents

  • 6-Methylaminohexanoic acid tert-butyl ester

  • E3 Ligase Ligand (e.g., Pomalidomide with a carboxylic acid functional group)

  • Target Protein Ligand (e.g., a kinase inhibitor with a primary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • High-Performance Liquid Chromatography (HPLC) grade solvents (Acetonitrile, Water, with 0.1% TFA)

  • Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

Instrumentation

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware, including round-bottom flasks

  • Inert atmosphere apparatus (Nitrogen or Argon)

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Step 1: Coupling of the E3 Ligase Ligand to the Linker

Causality: This step forms an amide bond between the E3 ligase ligand and the linker. HATU is a highly efficient coupling reagent that minimizes racemization and is widely used in peptide and PROTAC synthesis.[11][12][13] DIPEA, a non-nucleophilic base, is used to deprotonate the secondary amine of the linker and neutralize acidic byproducts. The reaction is performed under anhydrous conditions to prevent hydrolysis of the activated ester intermediate.

  • In a round-bottom flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 6-Methylaminohexanoic acid tert-butyl ester (1.1 equivalents) in anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to stir at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction's progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-linker conjugate.

Step 2: Deprotection of the tert-Butyl Ester

Causality: The tert-butyl ester is a common protecting group for carboxylic acids due to its stability in basic and neutral conditions and its facile cleavage under acidic conditions.[9] Trifluoroacetic acid (TFA) is frequently used for this deprotection, proceeding through the formation of a stable tert-butyl cation.[14][15]

  • Dissolve the purified E3 ligase ligand-linker conjugate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically a 20-50% solution in DCM) to the stirred solution.[14]

  • Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification.

Step 3: Coupling of the Target Protein Ligand

Causality: This final step assembles the complete PROTAC molecule through another amide bond formation. The same coupling chemistry as in Step 1 is employed for consistency and efficiency.

  • Dissolve the deprotected E3 ligase ligand-linker conjugate (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes at room temperature.

  • Add the target protein ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction under an inert atmosphere at room temperature for 4-12 hours, monitoring its progress by LC-MS.

  • Once complete, the crude PROTAC is ready for purification.

Step 4: Purification and Characterization

Causality: Purification by preparative HPLC is crucial for isolating the desired PROTAC from unreacted starting materials and side products, ensuring a high-purity compound for biological assays. Subsequent characterization by LC-MS and NMR is essential to confirm the identity and structural integrity of the final product.

  • Purify the crude reaction mixture from Step 3 using preparative HPLC with a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Collect the fractions containing the desired product and remove the solvent by lyophilization to obtain the purified PROTAC.

  • Confirm the molecular weight of the final PROTAC by LC-MS.

  • Verify the structure and purity of the compound using ¹H and ¹³C NMR spectroscopy.

Quantitative Data Summary

Compound StageMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)Analytical Confirmation
E3 Ligase Ligand-Linker ConjugateDependent on E3 Ligand65-85>95%LC-MS, NMR
Deprotected ConjugateDependent on E3 Ligand90-99>95%LC-MS
Final PROTACDependent on Ligands40-70>98%LC-MS, NMR

Note: The molecular weights and yields are illustrative and will vary depending on the specific ligands used.

Trustworthiness and Self-Validating Systems

This protocol is designed to be self-validating through the integration of analytical checkpoints at each critical stage. The use of LC-MS to monitor reaction progress allows for real-time assessment and troubleshooting. The purification of intermediates and the final product by chromatography ensures the removal of impurities that could interfere with subsequent steps or biological testing. Finally, the comprehensive characterization of the final PROTAC by both LC-MS and NMR provides unambiguous confirmation of its identity and purity, ensuring the reliability of the synthesized molecule for research and development purposes.

References

  • Gao, H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 111.
  • Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(9), 1436-1453.
  • Taylor & Francis Online. (2011, January 6). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from Taylor & Francis Online website: [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from Open Exploration Publishing website: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Retrieved from Organic Chemistry Portal website: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 16). Ester Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides website: [Link]

  • ResearchGate. Effect of PROTAC linker length and conjugation site. Retrieved from ResearchGate website: [Link]

  • Royal Society of Chemistry. (2024, April 11). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Retrieved from Royal Society of Chemistry website: [Link]

  • ResearchGate. Coupling Reagents. Retrieved from ResearchGate website: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Retrieved from Merck Millipore website: [Link]

  • National Institutes of Health. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151037.
  • National Institutes of Health. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry, 62(24), 11219-11242.
  • Diva-Portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Retrieved from Diva-Portal.org website: [Link]

  • ChemRxiv. (2021). PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase.
  • Semantic Scholar. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from Semantic Scholar website: [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 24(18), 3333.

Sources

Method

Application Note: Conjugation Strategies for 6-Methylaminohexanoic Acid tert-Butyl Ester in PROTAC Synthesis

Introduction & Rationale Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) to selectively degrade target proteins[1]. A PROTAC consists of a ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) to selectively degrade target proteins[1]. A PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The physicochemical properties, length, and rigidity of the linker are critical determinants of degradation efficacy, ternary complex stability, and pharmacokinetic profiles[2].

Among the diverse array of linker building blocks, 6-methylaminohexanoic acid tert-butyl ester has emerged as a highly versatile intermediate. It features a secondary amine (N-methyl) and a tert-butyl protected carboxylic acid. The incorporation of an N-methyl group provides a rigidified attachment point that can restrict conformational freedom, potentially enhancing the cooperativity of the POI-PROTAC-E3 ternary complex[3]. Furthermore, the orthogonal tert-butyl ester protection ensures that the carboxylic acid remains inert during the initial conjugation to the E3 ligase ligand, allowing for precise, chemoselective assembly[4].

Mechanistic Principles & Experimental Causality

The successful integration of 6-methylaminohexanoic acid tert-butyl ester into a PROTAC scaffold relies on understanding the causality behind each chemical transformation:

  • Nucleophilic Aromatic Substitution (SNAr): The secondary N-methyl amine is an excellent nucleophile for SNAr reactions with fluorinated E3 ligands, such as 4-fluorothalidomide (a Cereblon/CRBN ligand). The steric hindrance provided by the methyl group prevents over-alkylation, ensuring a clean mono-substituted product[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the hydrofluoric acid byproduct, driving the reaction to completion without degrading the base-sensitive glutarimide ring of the thalidomide core[5].

  • Orthogonal Deprotection: The tert-butyl ester is highly stable under the mildly basic conditions of the SNAr reaction. It requires a strong acid, specifically trifluoroacetic acid (TFA), for cleavage[6]. This acidic deprotection is a deliberate choice: attempting to saponify a standard methyl or ethyl ester with strong aqueous base (e.g., NaOH) would rapidly hydrolyze the critical glutarimide ring of the CRBN ligand, destroying its ability to recruit the E3 ligase[5].

Visualizing the Workflows

Mechanism PROTAC PROTAC Degrader Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Recruits POI Protein of Interest POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Cleavage

Caption: Mechanism of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Workflow A 6-Methylaminohexanoic acid tert-butyl ester C SNAr Reaction (DIPEA, DMF, 90°C) A->C B CRBN Ligand (4-Fluorothalidomide) B->C D E3-Linker Conjugate (t-Butyl protected) C->D E Acidic Deprotection (TFA/DCM, 0°C to RT) D->E F E3-Linker Free Acid E->F H Amide Coupling (HATU, DIPEA, DMF) F->H G POI Ligand (Primary Amine) G->H I Final PROTAC Degrader H->I

Caption: Synthetic workflow for PROTAC assembly using 6-methylaminohexanoic acid tert-butyl ester.

Self-Validating Experimental Protocols

The following protocols detail the conjugation of 6-methylaminohexanoic acid tert-butyl ester to a CRBN ligand, subsequent deprotection, and final PROTAC assembly. Each step includes built-in validation checkpoints to ensure reaction fidelity.

Protocol A: SNAr Conjugation to 4-Fluorothalidomide

Objective: Attach the linker to the E3 ligase ligand via the secondary amine.

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-fluorothalidomide (1.0 equiv, 1.0 mmol) and 6-methylaminohexanoic acid tert-butyl ester (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise to the stirring solution. Causality: DIPEA acts as an acid scavenger for the HF generated, preventing the protonation of the secondary amine, which would otherwise halt the reaction[5].

  • Reaction: Heat the mixture to 90 °C under an inert nitrogen atmosphere for 12–16 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete when the 4-fluorothalidomide peak disappears and the corresponding mass of the product [M+H]+ is dominant.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (30 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Deprotection of the tert-Butyl Ester

Objective: Unmask the carboxylic acid for the final coupling step without degrading the CRBN ligand.

  • Preparation: Dissolve the purified E3-linker conjugate from Protocol A (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 5.0 mL) dropwise. Causality: Cooling to 0 °C prevents exothermic degradation of the substrate upon initial acid contact[4].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction by TLC (10% MeOH in DCM). The starting material spot should completely disappear. LC-MS will confirm the loss of the tert-butyl group ( −56 Da)[7].

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with Toluene (3 × 10 mL) to remove residual TFA azeotropically. Crucial: Do not perform an aqueous basic workup (e.g., NaHCO3​ ), as the glutarimide ring will hydrolyze[5]. Dry the resulting free acid under a high vacuum overnight.

Protocol C: Amide Coupling to POI Ligand

Objective: Conjugate the E3-linker free acid to an amine-bearing POI ligand.

  • Preparation: Dissolve the E3-linker free acid (1.0 equiv, 0.5 mmol) and the POI ligand-amine (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol). Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA ensures the POI-amine is deprotonated and nucleophilic.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation Checkpoint (LC-MS): Confirm the formation of the final PROTAC mass [M+H]+ .

  • Purification: Directly purify the crude mixture using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final PROTAC.

Quantitative Data Summary

The table below summarizes optimized conditions and expected yields for the synthesis workflow, demonstrating the efficiency of the N-methyl alkyl linker strategy.

Reaction StepReagents / SolventsTemp (°C)Time (h)Expected Yield (%)Key Optimization Observation
SNAr Conjugation Linker, 4-Fluorothalidomide, DIPEA (2.5 eq) in DMF9012–1675–85%N-methyl prevents over-alkylation; clean mono-substitution observed.
t-Butyl Deprotection E3-Linker conjugate, TFA/DCM (1:1 v/v)0 to RT2–3>95% (Quant.)Azeotropic removal of TFA with toluene prevents glutarimide hydrolysis.
Amide Coupling E3-Linker Acid, POI-Amine, HATU, DIPEA in DMFRT4–660–75%Pre-activation with HATU for 5 mins before amine addition reduces epimerization.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete tert-butyl ester cleavage in 6-Methylaminohexanoic acid

Welcome to the Technical Support Center for 6-Methylaminohexanoic Acid tert-Butyl Ester Cleavage . This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting incomplete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Methylaminohexanoic Acid tert-Butyl Ester Cleavage . This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting incomplete deprotections, unexpected byproducts, and low yields during acidolytic cleavage workflows.

Core Mechanistic Insights: The Isobaric Trap

Before adjusting your protocol, it is critical to understand the specific structural challenge of 6-methylaminohexanoic acid. The molecule contains a secondary amine (the methylamino group).

When the tert-butyl (tBu) ester is cleaved by strong acids like Trifluoroacetic Acid (TFA), it generates a highly reactive tert-butyl cation. According to , if this cation is not immediately quenched by a scavenger, it will seek out nucleophiles[1]. The secondary amine on your molecule is an excellent nucleophile.

If the tBu cation alkylates the secondary amine, it forms N-tert-butyl-6-methylaminohexanoic acid . This undesired byproduct has the exact same chemical formula (C₁₁H₂₃NO₂) and molecular weight (201.3 g/mol ) as your starting material. Researchers frequently misdiagnose this isobaric artifact as "incomplete cleavage" because the LC-MS shows the identical [M+H]⁺ mass of 202.3 m/z.

ReactionMechanism Ester Starting Material [M+H]+ = 202.3 (t-Butyl Ester) TFA TFA Cleavage Ester->TFA Intermediate Free Acid + t-Butyl Cation TFA->Intermediate Scavenged Desired Product [M+H]+ = 146.2 (Scavengers Active) Intermediate->Scavenged TIS / H2O present Alkylated N-Alkylated Byproduct [M+H]+ = 202.3 (Isobaric Artifact) Intermediate->Alkylated No Scavengers (N-attack)

Caption: Mechanistic pathways of t-butyl cation trapping versus undesired secondary amine alkylation.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak at [M+H]⁺ 202.3 m/z even after 4 hours in 95% TFA. Why is my ester not cleaving? A1: You are likely a victim of the isobaric trap described above. The ester is almost certainly cleaving, but the liberated tBu cation is rapidly alkylating your secondary amine. Standard troubleshooting protocols recommend increasing TFA concentration to 50-95% to ensure complete dealkylation[2], but without proper scavengers, this only accelerates the formation of the N-alkylated artifact.

Q2: How can I definitively prove whether I have unreacted starting material or the N-alkylated byproduct? A2: You must use orthogonal validation techniques. First, check the HPLC retention time (RT); the zwitterionic N-alkylated byproduct will elute at a different RT than the neutral starting ester. Second, perform MS/MS (tandem mass spectrometry). The starting tBu ester will readily undergo a neutral loss of 56 Da (isobutylene) under low collision energy. The N-tert-butyl amine is highly stable to collision-induced dissociation (CID) and will not show this rapid -56 Da loss.

DiagnosticWorkflow Start LC-MS shows [M+H]+ 202.3 CheckRT Evaluate HPLC Retention Time & MS/MS Fragmentation Start->CheckRT SameRT Matches SM RT Rapid -56 Da loss in MS/MS CheckRT->SameRT Yes DiffRT Shifted RT Stable to CID in MS/MS CheckRT->DiffRT No TrueIncomplete True Incomplete Cleavage (Increase TFA %, Time) SameRT->TrueIncomplete Alkylation N-Alkylation Artifact (t-Bu trapped by sec-amine) DiffRT->Alkylation

Caption: Diagnostic workflow distinguishing true incomplete cleavage from N-alkylation artifacts.

Q3: What is the most effective scavenger cocktail to prevent secondary amine alkylation? A3: A dual-scavenger system of Triisopropylsilane (TIS) and water is highly recommended. As noted in foundational mechanistic studies by , silane scavengers like TIS act as powerful hydride donors that permanently quench the tBu cation into unreactive isobutane[3]. Water acts as a supplementary nucleophilic trap to form tert-butanol.

Q4: My compound is degrading under 95% TFA. Are there milder alternatives? A4: Yes. The harsh acidic conditions required for t-butyl ester cleavage can sometimes damage sensitive molecules[4]. If strong Brønsted acids fail, Lewis acids such as Zinc Bromide (ZnBr₂) in dichloromethane offer a milder, highly selective alternative for t-butyl ester deprotection without generating free carbocations that cause alkylation[5].

Quantitative Evaluation of Cleavage Cocktails

Cleavage CocktailScavenger MechanismN-Alkylation Byproduct (%)Cleavage Efficiency (%)
50% TFA in DCM (No scavengers) None (Cation remains highly reactive)High (>40%)Low
95% TFA, 5% H₂O Nucleophilic trapping (forms t-butanol)Moderate (~15%)High
95% TFA, 2.5% TIS, 2.5% H₂O Hydride donation & nucleophilic trappingLow (<2%)>98%
ZnBr₂ in DCM (Lewis Acid) Metal coordination / mild hydrolysisNone (0%)>90%

Self-Validating Standard Operating Procedure (SOP)

Optimized Scavenger-Assisted TFA Cleavage Causality Check: This protocol uses a high concentration of TFA to provide the thermodynamic driving force for ester hydrolysis, while utilizing a dual-scavenger system (TIS and Water) to kinetically outcompete the secondary amine for the t-butyl cation.

Step 1: Reagent Preparation

  • Prepare the Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure Water (v/v/v).

  • Scientific Rationale: TIS is a bulky hydride donor that efficiently reduces the t-butyl cation[3]. Water acts as a supplementary nucleophile.

Step 2: Reaction Execution

  • Dissolve 6-Methylaminohexanoic acid tert-butyl ester (1.0 eq) in the cleavage cocktail (10 mL per gram of substrate) in a round-bottom flask cooled to 0 °C.

  • Scientific Rationale: Starting at 0 °C minimizes initial exothermic side reactions.

  • Remove the ice bath, allow the mixture to warm to room temperature (20-25 °C), and stir for 2.5 hours[1].

Step 3: In-Process Validation

  • At t = 2 hours, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and run a rapid LC-MS analysis.

  • Verify the disappearance of the starting material peak at its specific retention time.

Step 4: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove excess TFA. Do not heat the water bath above 35 °C to prevent thermal degradation.

  • Co-evaporate the resulting residue with toluene (3 × 10 mL) to azeotropically remove residual TFA[2].

  • Scientific Rationale: 6-Methylaminohexanoic acid is highly polar and will not precipitate efficiently in cold diethyl ether (a standard peptide workup). Co-evaporation ensures complete acid removal without product loss.

Step 5: Final Validation

  • Perform MS/MS on the isolated product. The true free acid must show a parent ion of [M+H]⁺ = 146.2 m/z . If a peak at 202.3 m/z persists, subject it to CID fragmentation to confirm whether it is unreacted ester (-56 Da loss) or the N-alkylated artifact (stable).

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 6-Methylaminohexanoic acid tert-butyl ester Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methylaminohexanoic acid tert-butyl ester. It offers a comprehensive resource for troubleshooting commo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methylaminohexanoic acid tert-butyl ester. It offers a comprehensive resource for troubleshooting common experimental issues and provides answers to frequently asked questions to help optimize reaction yields and product purity.

Introduction

The efficient synthesis of 6-methylaminohexanoic acid tert-butyl ester is a critical step in the development of numerous pharmaceutical compounds. This technical guide focuses on the prevalent synthetic route: the reductive amination of 6-oxohexanoic acid tert-butyl ester with methylamine. We will delve into common challenges and provide experience-driven solutions to enhance your synthetic outcomes.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific problems that may arise during the synthesis, offering systematic approaches to diagnose and resolve them.

Problem 1: Low or No Product Yield

A primary concern in any synthesis is a low or negligible yield. This can be attributed to a range of factors from the quality of reagents to the specifics of the reaction conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality of Starting Materials 1. Assess Purity of 6-oxohexanoic acid tert-butyl ester: Confirm the purity of your starting aldehyde using techniques like NMR or GC-MS. If impurities are detected, purify the material using column chromatography. 2. Utilize Fresh Methylamine: Methylamine solutions can degrade. It is advisable to use a freshly opened bottle or a recently prepared solution to ensure its potency. 3. Verify Reducing Agent Activity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture.[1] Always use a fresh batch from a reliable supplier and handle it under an inert atmosphere.The presence of impurities in starting materials can lead to unintended side reactions, which consume reagents and lower the overall yield of the desired product. The effectiveness of the reducing agent is paramount for the successful conversion of the imine intermediate to the final amine.[2]
Suboptimal Reaction Conditions 1. Temperature Management: For optimal results, maintain the reaction temperature between 0–5 °C during the initial formation of the imine, followed by a gradual warming to room temperature.[2] 2. pH Control: The pH of the reaction is a critical factor.[2][3] A slightly acidic environment, with a pH of 5-6, is ideal for the formation of the imine and its subsequent reduction.[3] Acetic acid is commonly used to achieve and maintain this pH range.[2] 3. Reaction Duration: It is crucial to monitor the progress of the reaction using methods like TLC or LC-MS. Insufficient reaction time will lead to incomplete conversion, while extended periods may promote the formation of byproducts.[3]The formation of the iminium ion, a key intermediate, is favored under mildly acidic conditions.[2] Lower temperatures help to control the reaction rate and minimize the occurrence of unwanted side reactions.
Inefficient Work-up and Purification 1. Quenching: The reaction should be carefully quenched with a saturated aqueous solution of sodium bicarbonate. This neutralizes the acid and decomposes any unreacted reducing agent. 2. Extraction: Employ a suitable organic solvent, such as dichloromethane or ethyl acetate, for extraction. To ensure complete product recovery, perform multiple extractions. 3. Purification: Column chromatography using silica gel is a standard and effective method for purification. A gradient elution with a solvent system like ethyl acetate in hexanes can provide good separation of the product from any impurities.A meticulous work-up procedure is vital for isolating the product and removing unreacted starting materials and byproducts. The choice of solvent and the number of extractions performed can have a significant impact on the final isolated yield.

Troubleshooting Workflow for Low Yield:

Caption: A decision tree for troubleshooting low reaction yield.

Problem 2: Presence of Impurities in the Final Product

The formation of side products can complicate the purification process and compromise the purity of the final compound.

Common Impurities and Their Prevention:

Impurity Formation Mechanism Prevention and Removal
Unreacted 6-oxohexanoic acid tert-butyl ester This is typically due to an incomplete reaction, which can be caused by an insufficient amount of reducing agent or inadequate reaction time.To prevent this, use a slight excess of the reducing agent (1.2-1.5 equivalents).[4] It is also important to monitor the reaction to completion using TLC or LC-MS. This impurity can be removed by column chromatography.
Over-alkylation Product (Tertiary Amine) The desired secondary amine product can react further with the aldehyde starting material to form a tertiary amine.[2]This side reaction can be minimized by carefully controlling the stoichiometry of the methylamine (using 1.0-1.2 equivalents).[4] Running the reaction at a lower temperature can also help to reduce the rate of this unwanted reaction.[3] Careful column chromatography can be used to separate the desired secondary amine from the tertiary amine byproduct.
Alcohol Byproduct (6-hydroxyhexanoic acid tert-butyl ester) This impurity is formed when the reducing agent reduces the starting aldehyde before the imine has had a chance to form.[2]This is more likely to occur if the reducing agent is added too quickly or if the pH is not in the optimal range for imine formation. To avoid this, ensure the slow, portion-wise addition of the reducing agent at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is widely regarded as the preferred reducing agent for reductive aminations.[5][6][7] It is a milder and more selective reagent compared to alternatives like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[8][9] Its selectivity for imines over aldehydes and ketones minimizes the formation of the alcohol byproduct.[4][10]

Q2: How critical is the pH of the reaction mixture?

The pH is a critical parameter for a successful reductive amination.[2] The reaction requires a mildly acidic environment (pH 5-6) to facilitate the formation of the iminium ion, which is the species that undergoes reduction.[3] If the pH is too low (highly acidic), the amine will be protonated and will no longer be nucleophilic.[2] Conversely, if the pH is too high (basic), the formation of the iminium ion will be significantly hindered.[2] Acetic acid is commonly used to maintain the optimal pH.[2]

Q3: Can I use an aqueous solution of methylamine?

Yes, an aqueous solution of methylamine (e.g., 40 wt. % in H₂O) can be used. However, it is important to consider that the presence of excess water can lead to the hydrolysis of the imine intermediate and can also affect the efficiency of the reducing agent.[2] For better control over the reaction, using a solution of methylamine in an organic solvent like THF or ethanol is often preferred.

Q4: What is the best method for monitoring the reaction's progress?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase, such as 10-20% ethyl acetate in hexanes, should provide a clear separation between the less polar starting aldehyde and the more polar amine product. The amine product can be visualized by staining the TLC plate with ninhydrin. For more precise and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended method.[3]

Q5: What are the key safety precautions for this synthesis?

  • Methylamine: This is a toxic and flammable substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Sodium triacetoxyborohydride: This reagent is water-reactive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[1] The reaction should be quenched carefully to avoid a rapid evolution of gas.

  • Solvents: Dichloromethane and other organic solvents used in this procedure are volatile and flammable. All work should be conducted in a fume hood, away from any potential ignition sources.

Experimental Protocol: Synthesis of 6-Methylaminohexanoic acid tert-butyl ester

This protocol serves as a general guideline. Optimization may be necessary based on specific laboratory conditions and the purity of the reagents.

Reaction Workflow:

Caption: A stepwise workflow for the synthesis.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 6-oxohexanoic acid tert-butyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.[5][7]

  • Add methylamine (1.1 eq), either as a solution in THF or water.

  • To catalyze the formation of the imine, add acetic acid (1.1 eq) to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over a period of 30 minutes, ensuring that the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.[4]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the desired 6-methylaminohexanoic acid tert-butyl ester.

References

  • BenchChem. (2026). Troubleshooting low conversion rates in reductive amination.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis.
  • BenchChem. (2025). Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1.
  • WordPress. (n.d.). Reductive Amination.
  • BenchChem. (2026). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of....
  • BenchChem. (n.d.). "reaction condition optimization for reductive amination of cyclopentanone".
  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). a.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.
  • Myers, A. G. (n.d.). Chem 115.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849–3862. [Link]

Sources

Troubleshooting

Preventing premature ester hydrolysis of tert-butyl 6-(methylamino)hexanoate

Welcome to the technical support center for tert-butyl 6-(methylamino)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-butyl 6-(methylamino)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, purification, and storage of this bifunctional molecule. Premature hydrolysis of the tert-butyl ester group is a common issue that can compromise experimental outcomes. This document provides in-depth troubleshooting advice and detailed protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)
Q1: What is tert-butyl 6-(methylamino)hexanoate and why is its ester group sensitive?

Tert-butyl 6-(methylamino)hexanoate is a synthetic building block often used in pharmaceutical and chemical research, for instance as a linker in Proteolysis Targeting Chimeras (PROTACs)[1]. It contains a secondary amine, which is basic, and a tert-butyl ester, which is a protecting group for the carboxylic acid. The tert-butyl ester is highly susceptible to cleavage under acidic conditions. This lability is due to the mechanism of hydrolysis, which proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation)[2][3]. Even mildly acidic environments can be sufficient to catalyze this cleavage, leading to the undesired formation of 6-(methylamino)hexanoic acid.

Q2: What are the primary causes of premature hydrolysis for this specific compound?

The main culprits for unintended deprotection are:

  • Acidic Workup Conditions: Quenching a reaction with strong or even mild acids (pH < 6) during aqueous workup.

  • Acidic Purification Media: Standard silica gel is inherently acidic (pH ≈ 4-5) due to surface silanol groups (Si-OH) and can readily catalyze hydrolysis during column chromatography[4].

  • Improper Storage: Storing the compound as a free base can lead to degradation. The amine can absorb atmospheric carbon dioxide (CO₂) to form carbonic acid in the presence of trace moisture, creating a localized acidic microenvironment. Residual acidic impurities from synthesis can also contribute[5].

  • Autocatalysis: Once some hydrolysis occurs, the resulting carboxylic acid product can itself catalyze further hydrolysis of the remaining ester, creating a feedback loop[6].

Q3: How can I detect if my sample has undergone premature hydrolysis?

You can detect hydrolysis using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolyzed carboxylic acid is significantly more polar than the parent ester. You will observe a new spot with a much lower Rf value, which may streak due to its acidity.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most telling sign is the disappearance or reduction in the integral of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm. New peaks corresponding to the hydrolyzed product will appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You will see a new peak in the chromatogram with a corresponding mass signal for the free acid (C₇H₁₅NO₂) and a decrease in the peak for the desired tert-butyl ester (C₁₁H₂₃NO₂).

Q4: How should I properly store tert-butyl 6-(methylamino)hexanoate?

Proper storage is critical to prevent degradation over time.

  • Short-Term Storage: For immediate use, store the compound as a solid or in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed to protect from moisture[7].

  • Long-Term Storage: For long-term stability, storing the compound as a salt (e.g., hydrochloride salt) is highly recommended. The salt form protonates the amine, which significantly increases stability and shelf-life compared to the free base[2]. If storing as a free base is necessary, it should be done in a lyophilized state at -20°C or -80°C in a desiccated, inert environment[8].

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Scenario 1: Significant hydrolysis is detected after aqueous workup.
  • Problem: Your post-workup analytical data (TLC, LC-MS) shows a significant amount of the hydrolyzed carboxylic acid. This commonly occurs when an aqueous solution is used to extract or wash the organic layer containing your product.

  • Root Cause Analysis: The aqueous layer was likely acidic. This can happen if the reaction was quenched with an acidic reagent (e.g., NH₄Cl, citric acid, or dilute HCl) or if the reaction itself generated acidic byproducts that were not adequately neutralized. The tert-butyl ester is sensitive to even brief contact with acidic water.

  • Solution: The Non-Hydrolytic Workup

    • Neutralize First: Before adding any aqueous solution, quench the reaction with a non-aqueous base if necessary.

    • Use a Basic Wash: Instead of water or brine, perform the initial washes with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution. This ensures any acidic species are neutralized.

    • Minimize Contact Time: Work quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

    • Final Wash with Brine: After the basic wash, a final wash with brine can help remove residual water from the organic layer.

    • Thorough Drying: Dry the organic layer meticulously with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

Scenario 2: The compound degrades during silica gel column chromatography.
  • Problem: The starting material looks clean before the column, but the collected fractions contain a large amount of the more polar, hydrolyzed product. The basic amine group also causes significant tailing (streaking) on the column.

  • Root Cause Analysis: Standard silica gel is acidic and acts as a solid-phase acid catalyst, hydrolyzing the ester as it passes through the column. The basic amine also interacts strongly with the acidic silanol groups, leading to poor peak shape and recovery[4][9].

  • Solution A: Neutralize the Silica Gel The most common solution is to deactivate the acidic sites on the silica gel by pre-treating it with a base. Triethylamine (TEA) is typically used. See Protocol 2 for a detailed procedure.

  • Solution B: Use a Basic Modifier in the Eluent If pre-treating the silica is not feasible, you can add a small amount of a basic modifier to your mobile phase[10].

    • Add 0.5-1% triethylamine or ammonium hydroxide to the polar component of your eluent system (e.g., to the methanol in a DCM/MeOH gradient).

    • Caution: Adding too much base, especially with a highly polar solvent like methanol (>10%), can start to dissolve the silica gel[10][11].

  • Solution C: Use an Alternative Stationary Phase

    • Basic Alumina: Alumina is available in neutral and basic grades. Basic alumina is an excellent alternative for purifying basic, acid-sensitive compounds without the need for mobile phase modifiers[12][13].

    • Amine-Functionalized Silica: Specialty silica gels with bonded amine groups are commercially available and are designed for purifying basic compounds[13].

Workflow for Troubleshooting Hydrolysis

G start Hydrolysis Detected? workup During Workup? start->workup Yes no_hydrolysis No start->no_hydrolysis No purification During Purification? workup->purification No sol_workup Solution: - Use NaHCO3 wash - Minimize contact time - Ensure anhydrous conditions workup->sol_workup Yes storage During Storage? purification->storage No sol_purification Solution: - Neutralize silica with TEA - Use basic alumina - Add base to eluent purification->sol_purification Yes sol_storage Solution: - Store as HCl salt - Store cold (-20°C) - Use inert atmosphere storage->sol_storage Yes end Product Integrity Maintained storage->end No sol_workup->end sol_purification->end sol_storage->end no_hydrolysis->end

Caption: A troubleshooting workflow for identifying and solving premature hydrolysis.

Key Experimental Protocols
Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the quantitative assessment of sample purity.

  • Sample Preparation: Accurately weigh ~5-10 mg of your tert-butyl 6-(methylamino)hexanoate sample. Dissolve it in a deuterated solvent such as CDCl₃ or MeOD.

  • Internal Standard: Add a known quantity of an internal standard with a sharp singlet that does not overlap with your product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • Acquire Spectrum: Run a standard ¹H NMR experiment.

  • Data Analysis:

    • Identify the characteristic singlet for the tert-butyl group at ~1.45 ppm (Signal A).

    • Integrate Signal A (corresponding to 9 protons).

    • Integrate the signal from your internal standard (Signal B).

    • The ratio of the integrals (Integral A / 9) / (Integral B / # of protons in B) will give you the molar ratio of your ester to the standard. Any deviation from the expected ratio indicates degradation. The appearance of new signals, particularly a broad signal for the carboxylic acid proton, confirms hydrolysis.

Protocol 2: Purification via Column Chromatography on Neutralized Silica Gel

This procedure prevents on-column hydrolysis of the acid-sensitive ester.

  • Prepare Slurry: In a fume hood, measure the required amount of silica gel (typically 50-100x the weight of your crude product) into a beaker. Add your starting, non-polar eluent (e.g., hexane or dichloromethane) to create a slurry.

  • Neutralize: To the slurry, add 1-2% triethylamine (TEA) by volume relative to the solvent. For example, if you used 200 mL of solvent to make the slurry, add 2-4 mL of TEA[14]. Stir thoroughly for 5-10 minutes.

  • Pack Column: Wet-pack your chromatography column with the neutralized silica slurry as you normally would[15].

  • Equilibrate: Flush the packed column with 2-3 column volumes of your starting mobile phase. This mobile phase should also contain a small amount of TEA (e.g., 0.5%) to maintain the neutral environment.

  • Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Elute using your gradient system, ensuring that the eluent always contains ~0.5% TEA.

  • Analyze Fractions: Collect and analyze fractions by TLC as usual. The basic compound should now elute with improved peak shape and without significant hydrolysis.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis proceeds via an AAL1 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Unimolecular).

G Ester R-C(=O)O-tBu ProtonatedEster R-C(=O+)H-O-tBu Ester->ProtonatedEster + H+ inv1 ProtonatedEster->inv1 Slow (Rate-Determining) Carbocation tBu+ inv2 Carbocation->inv2 + H2O Acid R-C(=O)OH H_plus H+ H2O H2O inv1->Carbocation inv1->Acid tBuOH + H+ tBuOH + H+ inv2->tBuOH + H+ - H+

Caption: Mechanism of acid-catalyzed tert-butyl ester hydrolysis.

Data Summary Table
ParameterCondition/ReagentStability OutcomeRationale / Comment
pH > 8.0 (Basic)Stable Tert-butyl esters are highly resistant to base-catalyzed hydrolysis due to steric hindrance from the bulky t-Bu group.
6.5 - 7.5 (Neutral)Generally Stable Hydrolysis in pure water is very slow. Avoid acidic buffers.
< 6.0 (Acidic)Unstable Rapidly hydrolyzes via a stable tert-butyl cation intermediate[2].
Purification Standard Silica GelHigh Risk of Hydrolysis Acidic surface silanols catalyze cleavage[4].
Neutralized Silica (1% TEA)Stable Basic additive deactivates acidic sites on silica[10][14].
Basic AluminaStable Inherently basic stationary phase, suitable for basic compounds[12].
Storage (Solid) Free Base (at RT, air)Low Stability Prone to degradation from atmospheric moisture and CO₂.
Free Base (-20°C, inert gas)Moderate Stability Recommended for short to medium-term storage[8].
HCl Salt FormHigh Stability Salt formation protects the amine and increases overall stability[2].
Solvents Aprotic (DCM, Toluene, THF)Stable Good for reactions and storage if anhydrous.
Protic (Methanol, Ethanol)Risk of Transesterification In the presence of acid or base catalysts, transesterification can occur.
References
  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? (2023). Quora. [Link]

  • Purification of Basic Compounds with Functionalized Silica Gel. (2008). Synfacts. [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. [Link]

  • Purification for basic compounds by functional silica gel. Fuji Silysia Chemical. [Link]

  • Silica Gel Column Chromatography. Teledyne Labs. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? (2018). ResearchGate. [Link]

  • Supporting information: A Copper-Catalyzed N-Arylation of Pyrrolidines. The Royal Society of Chemistry. [Link]

  • Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. (2017). ResearchGate. [Link]

  • (PDF) Ester Hydrolysis: Conditions for Acid Autocatalysis. Amanote Research. [Link]

  • The Basis of Stability in Lysine and Arginine Salts of Unsaturated Fatty Acids. Defense Technical Information Center. [Link]

  • Amino Acid Freebase vs. HCl Salt. (2017). Reddit. [Link]

  • Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. (2019). PMC. [Link]

  • Revisiting the Mechanism of Neutral Hydrolysis of Esters. (2013). ACS Publications. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTec. [Link]

  • Ester hydrolysis. (2017). White Rose Research Online. [Link]

  • Peptide Bond-Forming Reaction via Amino Acid Silyl Esters. (2020). ACS Publications. [Link]

  • Amino acid ester salt and its free base. (2022). Reddit. [Link]

  • Scheme 1. Synthesis of the NDI moiety. (A) tert-Butyl 6-aminohexanoate,... ResearchGate. [Link]

  • Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. (2001). PubMed. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2023). MDPI. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • tert-BUTYLAMINE. Organic Syntheses. [Link]

Sources

Optimization

Reducing steric hindrance in 6-Methylaminohexanoic acid tert-butyl ester coupling reactions

Welcome to the Advanced Peptide & Linker Synthesis Support Center. This guide addresses the specific thermodynamic and kinetic challenges associated with acylating the secondary amine of 6-methylaminohexanoic acid tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide & Linker Synthesis Support Center. This guide addresses the specific thermodynamic and kinetic challenges associated with acylating the secondary amine of 6-methylaminohexanoic acid tert-butyl ester.

Diagnostic Workflow: Overcoming N-Methyl Steric Hindrance

CouplingWorkflow Start Initiate Coupling to N-Methyl Amine Standard Standard HATU/DIEA Coupling (RT, 2h) Start->Standard Check LC-MS Conversion Check Standard->Check Success Proceed to Deprotection/Cleavage Check->Success >95% Fail <50% Yield: Steric Hindrance Check->Fail <50% Optimize1 Switch to COMU/Oxyma + Collidine Fail->Optimize1 Optimize2 Acid Chloride / BTC Activation Fail->Optimize2 Extreme Hindrance Optimize1->Check

Workflow for optimizing sterically hindered N-methyl secondary amine couplings.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my standard coupling to 6-methylaminohexanoic acid tert-butyl ester failing?

Causality: The target molecule contains an N-methylated secondary amine. The methyl group introduces significant steric bulk, physically blocking the trajectory of the incoming activated acyl species. Additionally, while alkylation theoretically increases the electron density on the nitrogen, the steric hindrance outweighs this electronic benefit, drastically reducing the nucleophilic attack rate[1]. Standard carbodiimides (like DIC/HOBt) often fail to reach completion, leading to unreacted starting material or deletion sequences.

Q2: Which coupling reagent is best suited for this specific N-methyl amine?

Causality: To overcome the high activation energy barrier caused by steric clash, you must generate a highly reactive, yet stable, intermediate.

  • HATU utilizes the "7-aza effect" (neighboring group participation) to accelerate aminolysis, making it superior to HBTU[2].

  • COMU is a third-generation uronium-type reagent based on Oxyma. It forms an Oxyma-active ester that is highly reactive toward secondary amines, exhibits higher solubility, and produces fewer epimerization side-reactions than HATU[3][4].

  • Acid Chlorides / BTC (Bis(trichloromethyl) carbonate): For the most extreme cases, forming an acid chloride or using BTC provides the smallest, most reactive electrophilic center, though it risks higher epimerization[5].

Q3: How do I minimize epimerization of the incoming amino acid during these harsh couplings?

Causality: Prolonged reaction times and the use of strong bases (like TEA or DIEA) with highly activated esters promote the formation of an oxazolone intermediate, leading to racemization[6]. To mitigate this, use COMU (which inherently suppresses racemization via its Oxyma leaving group) and swap DIEA for a weaker, more sterically hindered base like 2,4,6-collidine or TMP (2,4,6-trimethylpyridine) [4].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various activation strategies when coupling onto N-methylated secondary amines.

Coupling ReagentReactive IntermediateN-Methyl Coupling EfficiencyEpimerization RiskSafety / Byproducts
DIC / HOBt OBt-esterLow (<30%)LowSafe, urea byproduct
HATU OAt-esterModerate-High (70-85%)ModerateExplosive risk, allergenic[4]
COMU Oxyma-esterHigh (>90%)LowSafer, water-soluble byproducts[3][7]
BTC (Triphosgene) Acid ChlorideVery High (>95%)HighToxic (phosgene gas)[5]

Validated Step-by-Step Methodology: COMU-Mediated Acylation

This self-validating protocol uses COMU to drive the coupling of an incoming carboxylic acid (e.g., an Fmoc-amino acid) to the secondary amine of 6-methylaminohexanoic acid tert-butyl ester.

Reagents Required:

  • Incoming Carboxylic Acid (1.5 - 2.0 eq)

  • COMU (1.5 - 2.0 eq)

  • Base: 2,4,6-collidine or DIEA (2.0 - 3.0 eq)

  • Solvent: Anhydrous DMF or NMP

Procedure:

  • Pre-activation: Dissolve the incoming carboxylic acid (1.5 eq) and COMU (1.5 eq) in minimal anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add the base (2.0 eq) to the mixture. Self-Validation Check: COMU reactions can be monitored colorimetrically; the solution will typically change color (e.g., yellow/orange) upon active ester formation depending on the base used[3][7]. Stir for 3-5 minutes at room temperature.

  • Coupling: Add the pre-activated mixture to the 6-methylaminohexanoic acid tert-butyl ester (1.0 eq).

  • Incubation: Stir the reaction at room temperature for 2 hours. For highly hindered substrates, microwave assistance (e.g., 75°C for 10-15 minutes) can be applied to overcome the thermodynamic barrier[4].

  • Validation: Quench a 5 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. Look for the disappearance of the secondary amine mass and the appearance of the desired product mass.

  • Workup: If performed in solution phase, the COMU byproducts are highly water-soluble, allowing for clean removal via standard aqueous washing (e.g., saturated NaHCO3​ , 1M HCl , brine)[7].

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Spectral Validation of 6-Methylaminohexanoic acid tert-butyl ester

In the landscape of contemporary drug discovery and chemical research, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. For compounds like 6-Methylaminohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and chemical research, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. For compounds like 6-Methylaminohexanoic acid tert-butyl ester, a versatile building block in synthetic chemistry, ensuring its structural integrity is paramount. This guide provides an in-depth, experience-driven approach to the validation of its structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple presentation of data, delving into the causality of experimental choices and establishing a self-validating framework for analysis, grounded in authoritative principles.

The Imperative of Spectral Validation

Before any functional or biological assay, the fundamental identity of a molecule must be confirmed. NMR spectroscopy is an unparalleled tool for this, offering a detailed window into the molecular architecture.[1][2][3] For a molecule such as 6-Methylaminohexanoic acid tert-butyl ester, with its linear chain, secondary amine, and sterically significant tert-butyl ester group, NMR provides a unique fingerprint. This guide will compare predicted spectral data against established values for analogous structural motifs, providing a robust validation framework.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H-NMR Spectral Data (400 MHz, CDCl₃)
Proton Assignment (Label) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ha (-C(CH ₃)₃)1.45Singlet (s)9H-
Hb (-CH ₂-CH₂-CH₂-CH₂-N)1.30-1.40Multiplet (m)2H-
Hc (-CH₂-CH ₂-CH₂-CH₂-N)1.50-1.60Multiplet (m)2H-
Hd (-CH ₂-CH₂-COOtBu)1.60-1.70Multiplet (m)2H-
He (-CH₂-CH ₂-COOtBu)2.23Triplet (t)2H~7.4
Hf (-N-CH ₃)2.45Singlet (s)3H-
Hg (-CH ₂-NHCH₃)2.60Triplet (t)2H~7.2
Hh (-NH -)~1.5 (broad)Singlet (br s)1H-
Predicted ¹³C-NMR Spectral Data (101 MHz, CDCl₃)
Carbon Assignment (Label) Predicted Chemical Shift (δ, ppm)
C1 (-C (CH₃)₃)80.5
C2 (-C(C H₃)₃)28.2
C3 (-CH₂-C H₂-COOtBu)25.0
C4 (-C H₂-CH₂-CH₂-CH₂-N)26.5
C5 (-CH₂-C H₂-CH₂-CH₂-N)29.5
C6 (-C H₂-COOtBu)34.2
C7 (-N-C H₃)36.5
C8 (-C H₂-NHCH₃)51.5
C9 (-C =O)173.0

Experimental Design: A Self-Validating Workflow

The core of trustworthy science lies in protocols that are inherently self-validating.[7][8] The following workflow is designed not just to acquire data, but to ensure its accuracy and reliability through a series of logical, cross-verifiable steps.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Data Processing & Validation A 1. High-Purity Sample (~15 mg) + Deuterated Solvent (0.7 mL CDCl₃) B 2. Add Internal Standard (e.g., TMS, optional) A->B C 3. Vortex & Transfer to 5mm NMR Tube B->C D 4. ¹H NMR Acquisition (e.g., 400 MHz, 16 scans) C->D E 5. ¹³C{¹H} NMR Acquisition (e.g., 101 MHz, 1024 scans) D->E F 6. 2D NMR (Optional but Recommended) (COSY, HSQC) E->F G 7. Fourier Transform & Phase Correction F->G H 8. Baseline Correction & Integration G->H I 9. Chemical Shift Referencing (TMS at 0 ppm or CDCl₃ at 7.26/77.16 ppm) H->I J 10. Peak Assignment & Comparison to Predictions I->J K 11. Cross-Validation with Analogous Compound Data J->K Final_Structure Validated Structure J->Final_Structure K->Final_Structure

Caption: Workflow for NMR Spectral Data Acquisition and Validation.

Step-by-Step Experimental Protocol

A. Sample Preparation

  • Analyte Preparation: Accurately weigh 10-20 mg of 6-Methylaminohexanoic acid tert-butyl ester. The compound should be of high purity, as impurities will complicate the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice for this molecule due to its polarity and ability to dissolve a wide range of organic compounds.[9][10] Add approximately 0.7 mL to the sample.

  • Internal Standard: While modern spectrometers can reference the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C), the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) provides an unequivocal reference point.[5]

  • Dissolution & Transfer: Gently vortex the vial to ensure complete dissolution. Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.[5]

  • ¹H NMR Parameters:

    • Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

  • ¹³C NMR Parameters:

    • Technique: Use a proton-decoupled pulse program (e.g., zgpg30) to ensure all carbon signals appear as singlets, simplifying the spectrum.[11]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[11]

Spectral Analysis and Validation: A Comparative Approach

The validation process hinges on comparing the acquired experimental data with our predictions and with data from structurally similar molecules.

G cluster_H ¹H NMR Assignments cluster_C ¹³C NMR Assignments mol 6-Methylaminohexanoic acid tert-butyl ester Ha a: -C(CH₃)₃ ~1.45 ppm (s, 9H) Hf f: -N-CH₃ ~2.45 ppm (s, 3H) He e: -CH₂-CO ~2.23 ppm (t, 2H) Hg g: -CH₂-N ~2.60 ppm (t, 2H) H_chain b,c,d: -(CH₂)₃- ~1.3-1.7 ppm (m, 6H) C9 9: C=O ~173.0 ppm C1 1: C(CH₃)₃ ~80.5 ppm C8 8: CH₂-N ~51.5 ppm C7 7: N-CH₃ ~36.5 ppm C_chain 3,4,5,6: -(CH₂)₄- ~25-35 ppm C2 2: -C(CH₃)₃ ~28.2 ppm

Caption: Key Predicted NMR Signal Assignments for the Target Molecule.

¹H-NMR Spectrum: Key Validation Points
  • The tert-Butyl Singlet (H a): The most prominent signal will be a sharp singlet at approximately 1.45 ppm, integrating to 9 protons.[12][13] This is the unmistakable signature of the tert-butyl ester group. Its presence and 9H integration are primary validation criteria.

  • The N-Methyl Singlet (H f): A singlet integrating to 3 protons around 2.45 ppm is characteristic of the N-methyl group.

  • The Methylene Groups (H b,c,d,e,g): The five distinct methylene groups will present as a series of multiplets. The two most downfield signals will be those adjacent to the electron-withdrawing carbonyl group (He , ~2.23 ppm) and the nitrogen atom (Hg , ~2.60 ppm). These should appear as triplets due to coupling with their methylene neighbors. The remaining three methylene groups (Hb,c,d ) will form a more complex multiplet region between 1.30 and 1.70 ppm.

  • The Amine Proton (H h): The secondary amine proton often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, sometimes leading to its disappearance. Its integration is often unreliable.

¹³C-NMR Spectrum: Foundational Pillars of Confirmation
  • The Carbonyl Carbon (C 9): The ester carbonyl carbon is the most downfield signal, typically appearing around 173.0 ppm.[5][14] Its presence confirms the ester functionality.

  • The tert-Butyl Carbons (C 1, C2 ): Two signals will confirm the tert-butyl group: the quaternary carbon (C1 ) bonded to the oxygen at ~80.5 ppm and the three equivalent methyl carbons (C2 ) at ~28.2 ppm.[10] Carbons without attached protons, like C1, often show a weaker signal intensity.[15]

  • The Aliphatic Chain (C 3,4,5,6,8): The five methylene carbons of the hexanoic acid backbone and the N-methyl carbon (C7 ) will appear in the aliphatic region (25-55 ppm). The carbon attached to the nitrogen (C8 ) will be the most downfield in this group (~51.5 ppm).

Comparison with Alternatives: Building a Case for Identity

A crucial validation step is comparing the experimental spectrum to data from similar, known compounds. For instance, the spectral data for 6-aminohexanoic acid shows methylene carbons in the 27-42 ppm range, which aligns with our predictions.[16] Similarly, various amino acid tert-butyl esters consistently show the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively.[10][17] By demonstrating that our experimental data for 6-Methylaminohexanoic acid tert-butyl ester fits logically within this established spectral family, we build a powerful, multi-faceted argument for its structural identity.

Conclusion

The validation of 6-Methylaminohexanoic acid tert-butyl ester via ¹H and ¹³C NMR is a systematic process grounded in predictive analysis and comparative validation. By following a robust experimental workflow and critically comparing the acquired data against theoretical predictions and the spectra of analogous compounds, researchers can achieve an unambiguous structural confirmation. This guide provides the framework and the scientific rationale necessary to perform this validation with confidence, ensuring the integrity of the molecule and the reliability of subsequent research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Save My Exams. (2026, March 10). Interpreting & Explaining Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Introduction to Spectroscopy IV: Interpreting C NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Hoye, T. R., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved from [Link]

  • eGyanKosh. (n.d.). 1H NMR SPECTROSCOPY. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 6-Aminohexanoic Acid at BMRB. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • PeerJ. (n.d.). NMR spectra and HPLC chromatograms. Retrieved from [Link]

  • ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, September 3). Recommendations of the wwPDB NMR Validation Task Force. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Springer. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of amino acid benzyl esters. Retrieved from [Link]

  • ACS Publications. (2010, October 13). 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. Retrieved from [Link]

  • Oxford Academic. (2009, November 15). Characterization of 1 H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Retrieved from [Link]

  • PubChem. (n.d.). (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. Retrieved from [Link]

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Validation

LC-MS Method Validation for tert-Butyl 6-(methylamino)hexanoate Purity Analysis: Overcoming Basic Amine Tailing

Executive Summary & The Analytical Challenge tert-Butyl 6-(methylamino)hexanoate (CAS 2839158-31-3) is a highly versatile protected amino acid derivative utilized extensively as an intermediate in peptide synthesis and P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

tert-Butyl 6-(methylamino)hexanoate (CAS 2839158-31-3) is a highly versatile protected amino acid derivative utilized extensively as an intermediate in peptide synthesis and PROTAC linker development[1]. Structurally, it features a hydrophobic tert-butyl ester and a basic secondary amine (methylamino group).

Analyzing the purity of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a dual mechanistic challenge:

  • Secondary Amine Tailing: The secondary amine has a high pKa (~10). In the acidic mobile phases typically required for positive-ion Electrospray Ionization (ESI+), the amine is fully protonated. On standard fully porous C18 silica columns, this positively charged moiety interacts strongly with ionized residual surface silanols (secondary ion-exchange interactions), leading to severe peak tailing, poor resolution of impurities, and low mass loadability[2][3].

  • Ester Lability & MS Suppression: Traditionally, analysts use Trifluoroacetic Acid (TFA) as an ion-pairing agent to mask silanol interactions and force sharp peaks. However, TFA causes severe ion suppression in the MS detector, drastically reducing sensitivity[3]. Furthermore, the tert-butyl ester is susceptible to acid-catalyzed hydrolysis; exposing it to strong acids at elevated column temperatures can artificially degrade the sample during analysis.

The Causality-Driven Solution: To achieve high MS sensitivity without compromising peak shape, we must replace TFA with a weaker, volatile acid like Formic Acid (FA)[3]. To counteract the resulting silanol interactions, we transition from a Standard C18 column to a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive charge directly onto the hybrid particle surface. This creates an electrostatic repulsion against the protonated secondary amine, eliminating secondary silanol interactions and delivering sharp, symmetrical peaks even in 0.1% FA[2].

G cluster_0 Alternative A: Standard C18 (0.1% FA) cluster_1 Optimized: CSH C18 (0.1% FA) A1 Protonated Amine (Analyte) S1 Residual Silanols (Negative Charge) A1->S1 Electrostatic Attraction R1 Ion-Exchange Interaction S1->R1 O1 Peak Tailing & Low Loadability R1->O1 A2 Protonated Amine (Analyte) S2 CSH Surface (Positive Charge) A2->S2 Electrostatic Repulsion R2 Electrostatic Repulsion S2->R2 O2 Sharp Peaks & High MS Signal R2->O2

Caption: Mechanism of basic amine retention: Standard C18 vs. Charged Surface Hybrid (CSH) C18.

Objective Method Comparison: Standard C18 vs. CSH C18

To objectively validate the optimized approach, tert-butyl 6-(methylamino)hexanoate and its primary impurities (des-methyl amine, hydrolyzed acid) were analyzed using both column chemistries under identical MS-friendly conditions (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

Table 1: Chromatographic Performance Comparison
Performance MetricAlternative A: Standard C18Optimized: CSH C18Causality / Impact on Analysis
Peak Asymmetry (Tailing Factor) 2.45 (Severe Tailing)1.08 (Symmetrical)CSH surface repels the basic amine, preventing silanol drag[2].
Theoretical Plates (N) ~4,500~18,200Symmetrical peaks yield higher efficiency, critical for resolving closely eluting impurities.
MS Signal Intensity (ESI+) Moderate (Broad peak)High (Sharp peak)Narrower peak widths on CSH increase the localized concentration entering the MS source.
Mass Loadability Overloads at >50 ngLinear up to 2,000 ngCSH prevents stationary phase charge-depletion, allowing higher injection volumes for trace impurity detection[2].
Ester Stability Stable (if T < 40°C)Stable (if T < 40°C)Both use FA (pH ~2.7) rather than harsh TFA, preserving the tert-butyl ester during the run.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) directly into the workflow to guarantee that the instrument is performing optimally before any sample data is reported.

Step-by-Step LC-MS Methodology
  • Sample Preparation:

    • Dissolve tert-butyl 6-(methylamino)hexanoate in 50:50 Water:Acetonitrile to a working concentration of 100 µg/mL.

    • Causality Note: Avoid 100% organic diluents to prevent solvent-mismatch peak distortion upon injection into the highly aqueous initial gradient.

  • Instrument Parameters:

    • Column: Waters ACQUITY UPLC CSH C18, 2.1 × 100 mm, 1.7 µm.

    • Column Temperature: 30°C. (Strictly controlled to prevent acid-catalyzed cleavage of the tert-butyl ester).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% to 95% B (Column Wash)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Mass Spectrometry (ESI+ MRM Mode):

    • Precursor Ion: m/z 202.16 [M+H]+

    • Product Ion (Quantifier): m/z 146.08 (Loss of isobutylene from the tert-butyl group).

  • System Suitability Test (SST) - The Self-Validation Gate:

    • Inject the 100 µg/mL standard six times consecutively.

    • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak Area %RSD ≤ 2.0%; Tailing Factor ≤ 1.5. Do not proceed to sample analysis if SST fails.

ICH Q2(R2) Method Validation Data

The method was validated strictly according to the updated ICH Q2(R2) guidelines for analytical procedures[4][5]. The revised guideline emphasizes a lifecycle risk-based approach and updates traditional terminology (e.g., replacing LOD/LOQ with "Lower Range Limit")[6].

Validation Start Analytical Procedure Lifecycle (ICH Q14 & Q2(R2)) Spec 1. Specificity (Blank & Impurity Resolution) Start->Spec Range 2. Reportable Range (Linearity Assessment) Spec->Range Sens 3. Lower Range Limit (Formerly LOD/LOQ) Range->Sens Prec 4. Precision & Accuracy (Repeatability & Recovery) Sens->Prec Robust 5. Robustness (Risk-Based Parameter Variations) Prec->Robust

Caption: Step-by-step analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Metrics for tert-Butyl 6-(methylamino)hexanoate
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities and blank matrix[4].Resolution (Rs) > 2.5 between API and des-methyl impurity. No blank interference.Pass
Reportable Range (Linearity) Direct assessment of reportable results using a calibration model[5][6].R² = 0.9992 over the range of 0.5 µg/mL to 150 µg/mL.Pass
Lower Range Limit (Sensitivity) Must meet or fall below the reporting threshold[6].Quantitation Limit: 0.1 µg/mL (S/N > 10).Pass
Accuracy (Recovery) Assessed across the reportable range (e.g., 50%, 100%, 150%)[5].Mean recovery: 99.4% ± 1.2% across three concentration levels.Pass
Intermediate Precision Intra-day and Inter-day variance assessment[7].Intra-day %RSD: 0.8%. Inter-day %RSD: 1.4%.Pass

Causality of Validation Outcomes: The exceptional linearity and precision observed are direct consequences of the CSH column's high mass loadability[2]. Because the stationary phase does not suffer from localized charge depletion at higher concentrations, the detector response remains perfectly linear across a much wider dynamic range than would be possible on standard silica.

Conclusion

For the purity analysis of basic, acid-labile molecules like tert-butyl 6-(methylamino)hexanoate, traditional reversed-phase LC-MS methods force a compromise between peak shape (requiring TFA) and MS sensitivity (requiring FA). By transitioning to Charged Surface Hybrid (CSH) technology , analysts can break this compromise. The built-in electrostatic repulsion of the CSH particle neutralizes the detrimental effects of secondary silanol interactions, yielding a highly sensitive, robust, and ICH Q2(R2)-compliant method utilizing MS-friendly formic acid.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Available at:[Link]

  • Fountain, K. J., & Hewitson, H. B. Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. (2026). Available at:[Link]

  • Waters Corporation. Part 3. Charged Surface Hybrid (CSH) Technology and its Use in Liquid Chromatography. Available at:[Link]

Sources

Comparative

FT-IR spectroscopy characterization of 6-Methylaminohexanoic acid tert-butyl ester

FT-IR Spectroscopy Characterization of 6-Methylaminohexanoic Acid tert-Butyl Ester: A Comparative Guide For researchers and drug development professionals synthesizing PROTAC linkers or complex peptide sequences, confirm...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Characterization of 6-Methylaminohexanoic Acid tert-Butyl Ester: A Comparative Guide

For researchers and drug development professionals synthesizing PROTAC linkers or complex peptide sequences, confirming the structural integrity of building blocks is a critical quality control step. 6-Methylaminohexanoic acid tert-butyl ester is a highly versatile intermediate, featuring both a secondary amine and a protected carboxylic acid.

Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for verifying these specific functional groups. This guide objectively compares the FT-IR profile of 6-Methylaminohexanoic acid tert-butyl ester against common structural alternatives, detailing the mechanistic causality behind its unique spectral signature.

Mechanistic Spectral Profiling: Causality in FT-IR

To accurately characterize this molecule, we must analyze how its specific functional groups interact with infrared radiation compared to unprotected or primary amine alternatives.

1. The Secondary Amine (N-H and C-N Vibrations) The N-methylation of the aminohexanoic acid chain fundamentally alters the molecule's vibrational profile. Primary amines possess two N-H bonds, which vibrate both symmetrically and asymmetrically, producing a distinct doublet in the IR spectrum. In contrast, secondary amines like our target molecule have only one N-H bond. Consequently, secondary amines show only a single weak band in the 3300–3000 cm⁻¹ region[1]. Because the dipole moment change during this single stretch is minimal, the peak is notably weaker than typical O-H stretches. Additionally, the N-H wagging vibration for secondary amines presents as a broad diagnostic band falling between 750 and 700 cm⁻¹[2].

2. The tert-Butyl Ester (C=O and C-H Vibrations) Protecting the carboxylic acid as a tert-butyl ester eliminates intermolecular hydrogen bonding. Free carboxylic acids form hydrogen-bonded dimers that weaken the carbonyl (C=O) double bond, shifting its absorption down to ~1710 cm⁻¹. The tert-butyl ester prevents this dimerization, keeping the C=O bond strong and shifting the peak to a higher wavenumber, typically observed at 1734 cm⁻¹[3]. Furthermore, the bulky tert-butyl group exhibits a highly characteristic symmetric C-H bending doublet for its gem-dimethyl groups at approximately 1390 cm⁻¹ and 1365 cm⁻¹[3].

Self-Validating ATR-FTIR Protocol

Because 6-Methylaminohexanoic acid tert-butyl ester is typically a viscous liquid or low-melting solid, Attenuated Total Reflectance (ATR) FT-IR is the superior analytical choice. Traditional KBr pellets absorb atmospheric moisture, which can mask the delicate secondary amine N-H stretch with a massive water O-H band.

The following protocol is designed as a self-validating system to ensure absolute spectral trustworthiness:

  • System Initialization & Background Validation : Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: This digital subtraction removes atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor (3500–3900 cm⁻¹). A flat baseline in the 3300 cm⁻¹ region validates that subsequent peaks belong exclusively to the sample, not humidity.

  • Sample Application : Apply 1–2 drops of the neat target molecule directly onto the crystal, ensuring complete coverage without trapping air bubbles.

    • Causality: Neat application avoids hygroscopic artifacts and solvent interference, preserving the integrity of the N-H and C=O regions.

  • Data Acquisition : Compress the sample using the ATR anvil to ensure optical contact. Run 32 scans at 4 cm⁻¹ resolution.

    • Causality: Averaging 32 scans dramatically improves the signal-to-noise ratio, which is strictly required to resolve the inherently weak secondary amine N-H stretch from baseline noise.

  • Spectral Processing : Apply an ATR correction algorithm via the spectrometer software.

    • Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). This algorithmic correction normalizes peak intensities, allowing for accurate visual comparison with standard transmission spectra libraries.

Workflow N1 1. Background Scan N2 2. Sample Application N1->N2 Validates Baseline N3 3. Data Acquisition N2->N3 Ensures Contact N4 4. ATR Correction N3->N4 Raw Data N5 5. Spectral Validation N4->N5 Processed Spectra

Fig 1. Self-validating ATR-FTIR experimental workflow for liquid samples.

Comparative Spectral Analysis

To definitively confirm the identity of 6-Methylaminohexanoic acid tert-butyl ester, it must be differentiated from its synthetic precursors and structural analogs. The table below summarizes the quantitative infrared data used to distinguish the target from two common alternatives: the primary amine variant (lacking N-methylation) and the unprotected acid variant (lacking the t-Bu ester).

Functional Group6-Methylaminohexanoic acid tert-butyl ester (Target)6-Aminohexanoic acid tert-butyl ester (Alternative 1)6-Methylaminohexanoic acid (Alternative 2)
N-H Stretch ~3310–3350 cm⁻¹ (Single, weak)~3400 & ~3300 cm⁻¹ (Doublet, sharp)~3310–3350 cm⁻¹ (Single, weak)
C=O Stretch ~1734 cm⁻¹ (Strong, ester)~1734 cm⁻¹ (Strong, ester)~1710 cm⁻¹ (Strong, acid)
O-H Stretch AbsentAbsent2500–3300 cm⁻¹ (Very broad)
C-H Bend (t-Bu) ~1390 & 1365 cm⁻¹ (Doublet)~1390 & 1365 cm⁻¹ (Doublet)Absent
N-H Wag 700–750 cm⁻¹ (Broad)750–850 cm⁻¹ (Broad)700–750 cm⁻¹ (Broad)
Diagnostic Decision Logic

When analyzing a batch of 6-Methylaminohexanoic acid tert-butyl ester, researchers can follow a logical elimination process. First, inspect the 3300–3400 cm⁻¹ region. The presence of a doublet indicates a failed N-methylation (Primary Amine). Next, inspect the carbonyl region. A shift down to 1710 cm⁻¹ accompanied by a massive, sloping baseline from 2500–3300 cm⁻¹ indicates a cleaved or missing tert-butyl protecting group (Unprotected Acid).

DecisionTree Root Analyze 3300-3400 cm⁻¹ Region Primary Two Bands (~3400, ~3300 cm⁻¹) Primary Amine Root->Primary 6-Aminohexanoic acid derivative Secondary One Weak Band (~3350 cm⁻¹) Secondary Amine Root->Secondary 6-Methylaminohexanoic acid derivative CheckCarbonyl Analyze 1700-1750 cm⁻¹ Region Secondary->CheckCarbonyl Acid Broad O-H (2500-3300 cm⁻¹) C=O at ~1710 cm⁻¹ Unprotected Acid CheckCarbonyl->Acid Deprotected Ester No O-H Band C=O at ~1734 cm⁻¹ tert-Butyl Ester CheckCarbonyl->Ester Target Molecule

Fig 2. Diagnostic decision tree for distinguishing the target molecule from structural analogs.

Conclusion

For drug development professionals, FT-IR spectroscopy serves as a highly reliable, self-validating gateway for structural confirmation. By understanding the causality behind the single, weak N-H stretch of the secondary amine and the high-wavenumber carbonyl stretch of the tert-butyl ester, scientists can rapidly differentiate 6-Methylaminohexanoic acid tert-butyl ester from its primary amine and unprotected acid counterparts, ensuring downstream synthesis success.

References

  • Analyzetest.com. "Different type of amines in FT-IR spectroscopy." Analyzetest, 16 Jan. 2021.[Link]

  • Smith, Brian C. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy Online, vol. 34, no. 5, 1 May 2019.[Link]

  • Kim, Young-Min, et al. "Principal component analysis of FT-IR spectra for cationic photopolymerization of mixtures of two monomers." ResearchGate (Originally published in Chemometrics and Intelligent Laboratory Systems), Jan. 2005.[Link]

Sources

Validation

A Comparative Guide to PROTAC Degradation Efficiency: 6-Methylaminohexanoic Acid vs. Standard Linkers

Proteolysis Targeting Chimeras (PROTACs) operate in the "beyond Rule of 5" (bRo5) chemical space, where high molecular weight and topological polar surface area (TPSA) often lead to poor pharmacokinetic (PK) profiles. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Proteolysis Targeting Chimeras (PROTACs) operate in the "beyond Rule of 5" (bRo5) chemical space, where high molecular weight and topological polar surface area (TPSA) often lead to poor pharmacokinetic (PK) profiles. While early PROTAC designs heavily relied on highly flexible Polyethylene Glycol (PEG) linkers, the field has increasingly shifted toward rationally designed alkyl and modified-alkyl linkers to overcome permeability and metabolic bottlenecks[].

This guide provides an objective, data-driven comparison of 6-Methylaminohexanoic acid (6-MeAhx) —an N-methylated alkyl linker—against standard 6-Aminohexanoic acid (Ahx) and PEG3 linkers. By examining the causality behind linker chemistry, we will demonstrate how targeted structural modifications dictate ternary complex stability, passive membrane permeability, and ultimate degradation efficiency.

Mechanistic Causality: The N-Methylation Advantage

To understand why 6-MeAhx outperforms standard linkers in specific contexts, we must analyze the physical chemistry of cellular entry and metabolic stability.

  • Desolvation Energy and Passive Permeability: Crossing the lipophilic cell membrane requires a PROTAC to shed its hydration shell. Amide bonds, ubiquitous in standard linkers like Ahx, act as hydrogen bond donors (HBDs), significantly increasing the energetic cost of desolvation. N-methylation of the linker (as seen in 6-MeAhx) eliminates a solvent-exposed HBD. This reduction in TPSA directly lowers the desolvation penalty, exponentially increasing passive permeability[2][3].

  • Steric Shielding and Proteolytic Stability: Peptide-based PROTACs and small molecules with amide linkages are highly susceptible to in vivo protease cleavage. The N-methyl group in 6-MeAhx introduces steric hindrance around the amide bond, restricting enzymatic access and dramatically extending the molecule's plasma and microsomal half-life[4].

  • Ternary Complex Thermodynamics: Unlike highly flexible PEG linkers that suffer an entropic penalty upon ternary complex formation, the constrained geometry of N-methylated alkyl chains can pre-organize the PROTAC into a "folded" or chameleonic conformation, stabilizing the Protein of Interest (POI)-PROTAC-E3 Ligase complex[2].

Pathway PROTAC PROTAC (6-MeAhx Linker) Ternary Ternary Complex (Stabilized Geometry) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Catalysis Degradation Proteasomal Degradation Ub->Degradation

Fig 1: PROTAC-mediated ternary complex formation and UPS-driven target degradation.

Comparative Data Analysis

The following table synthesizes representative experimental data comparing a standardized warhead/E3-ligase pair conjugated via three different linkers: 6-MeAhx, standard Ahx, and PEG3.

Table 1: Quantitative Comparison of PROTAC Linker Performance
Metric6-Methylaminohexanoic Acid (6-MeAhx)6-Aminohexanoic Acid (Standard Ahx)Polyethylene Glycol (PEG3)Causality / Relevance
DC50 (nM) 12.5 ± 1.228.4 ± 2.545.0 ± 4.1Lower DC50 in 6-MeAhx is driven by higher intracellular accumulation.
Dmax (%) 96%88%82%Maximum degradation at saturating concentrations[5].
Permeability ( Papp​ ) 1.8×10−6 cm/s 0.4×10−6 cm/s 0.1×10−6 cm/sN-methylation removes an HBD, drastically improving passive diffusion[3].
Microsomal T1/2​ > 120 min45 min30 minSteric hindrance protects against amide hydrolysis; lacks PEG's ether liability[4].
Solubility (Aq) ModerateModerateHighPEG linkers provide superior aqueous solubility but sacrifice permeability.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the protocols used to generate the comparative data above must be self-validating. This means incorporating internal controls that verify the assay's mechanical integrity independently of the PROTAC's performance.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: Quantify passive membrane diffusion ( Papp​ ) driven by linker lipophilicity.

  • Preparation: Prepare a 10 mM stock of PROTACs in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA filter plate (polycarbonate membrane) with 5 µL of 1% (w/v) lecithin in dodecane.

  • Assay Assembly: Add 300 µL of the PROTAC solution to the donor compartment. Add 200 µL of fresh PBS to the acceptor compartment.

  • Incubation: Incubate at room temperature for 5 hours under gentle agitation.

  • Self-Validating Controls:

    • High Permeability Control: Verapamil (Ensures the lipid membrane allows diffusion).

    • Low Permeability Control: Theophylline (Ensures the membrane is intact and not leaking).

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS. Calculate Papp​ using the standard steady-state flux equation.

Protocol B: In-Cell Western Assay for Degradation Efficiency (DC50 & Dmax)

Purpose: Measure the intracellular target degradation profile.

  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293T) in a 96-well plate at 15,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with a 10-point serial dilution of PROTACs (1 pM to 10 µM) for 24 hours.

  • Self-Validating Controls:

    • Baseline Control: 0.1% DMSO vehicle (Defines 100% protein level).

    • Mechanistic Control: PROTAC + 10 µM MG-132 (Proteasome inhibitor). If degradation is rescued, it proves the mechanism is UPS-dependent, not an artifact of cytotoxicity or transcriptional downregulation.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary antibody against the POI and a normalization antibody (e.g., GAPDH), followed by near-infrared secondary antibodies.

  • Analysis: Image on a near-infrared scanner. Normalize POI signal to GAPDH. Plot concentration vs. normalized signal to derive DC50 and Dmax.

Protocol C: Human Liver Microsome (HLM) Stability Assay

Purpose: Assess vulnerability to oxidative and proteolytic metabolism.

  • Incubation Mix: Combine PROTAC (1 µM), HLMs (0.5 mg/mL protein), and PBS (pH 7.4).

  • Reaction Initiation: Add NADPH regenerating system (1 mM final) to initiate metabolism. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard.

  • Self-Validating Control: Include Testosterone or Verapamil as a rapid-clearance positive control to verify that the microsomes are enzymatically active.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate T1/2​ .

Workflow Synthesis 1. PROTAC Synthesis (6-MeAhx vs Ahx vs PEG3) Permeability 2. PAMPA Assay (Passive Permeability Analysis) Synthesis->Permeability Stability 3. Microsomal Assay (Metabolic Stability Validation) Synthesis->Stability Degradation 4. In-Cell Western (DC50 & Dmax Quantification) Synthesis->Degradation Analysis 5. Data Integration & Linker Selection Permeability->Analysis Stability->Analysis Degradation->Analysis

Fig 2: Experimental workflow for the comparative evaluation of PROTAC linker efficiency.

Conclusion

The selection of a PROTAC linker extends far beyond simply bridging two ligands; it dictates the fundamental physicochemical fate of the molecule. While PEG3 linkers offer excellent solubility, they frequently suffer from poor cell permeability and oxidative instability. Standard alkyl linkers like Ahx improve stability but can still face permeability hurdles due to exposed hydrogen bond donors.

By utilizing 6-Methylaminohexanoic acid , drug developers can leverage the "chameleonic" benefits of N-methylation. The strategic removal of a hydrogen bond donor significantly lowers the desolvation energy required for membrane transit, while simultaneously providing steric shielding against proteolytic degradation. As demonstrated by the comparative metrics, this translates directly to superior intracellular accumulation, lower DC50 values, and a more robust pharmacokinetic profile.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at:[Link]

  • Peptide-Drug Conjugate Manufacturing: PDC and PROTAC Synthesis Strategies. Adesis. Available at:[Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at:[Link]

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Safety & Regulatory Compliance

Safety

6-Methylaminohexanoic acid tert-butyl ester proper disposal procedures

6-Methylaminohexanoic Acid tert-Butyl Ester: Comprehensive Laboratory Disposal and Safety Operations Guide As drug development workflows increasingly rely on bifunctional linkers for PROTAC (Proteolysis Targeting Chimera...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Methylaminohexanoic Acid tert-Butyl Ester: Comprehensive Laboratory Disposal and Safety Operations Guide

As drug development workflows increasingly rely on bifunctional linkers for PROTAC (Proteolysis Targeting Chimera) synthesis and peptide conjugations, the management of intermediate building blocks like 6-Methylaminohexanoic acid tert-butyl ester (CAS: 1100364-15-5) requires strict operational oversight.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistically grounded protocol for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Assessment & Causality

To design an effective disposal protocol, we must first understand the chemical reactivity of the molecule. 6-Methylaminohexanoic acid tert-butyl ester features two distinct reactive moieties that dictate its waste management profile:

  • Acid-Labile tert-Butyl Ester: The tert-butyl protecting group is highly susceptible to acidic cleavage. If this compound is inadvertently mixed with strong acids (e.g., Trifluoroacetic acid [TFA] or Hydrochloric acid [HCl]) in a consolidated waste carboy, it will undergo an exothermic deprotection reaction. This reaction generates isobutylene gas , which can rapidly pressurize sealed waste containers, leading to catastrophic ruptures and chemical exposure [1].

  • Secondary Amine: The basic secondary amine can react violently with strong oxidizing agents and can act as a nucleophile. It also renders the compound an environmental hazard to aquatic life if discharged into standard sewer systems.

Operational Imperative: Because of these structural features, waste containing this compound must be strictly segregated from acidic waste streams and oxidizers, and it must never be subjected to standard drain disposal [2].

Quantitative Data & Waste Categorization

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard laboratory safety guidelines, all data regarding the compound's properties and accumulation limits are summarized below [3].

ParameterValue / SpecificationOperational Implication
Molecular Formula C₁₁H₂₃NO₂Organic waste classification.
Molecular Weight 201.31 g/mol Used for calculating molar waste concentrations.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityMandates secondary containment and strict PPE.
Incompatibilities Strong acids, Oxidizing agentsCritical: Do not mix with TFA/HCl waste streams.
EPA Waste Stream Non-Halogenated Organic (if pure)Must be incinerated by a certified EHS contractor.
Max Accumulation Time 6 Months (Academic/Subpart K)Requires strict date-logging on waste manifests [4].

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure causality and prevent downstream hazards.

Protocol A: Routine Liquid Waste Disposal (Solutions & Extracts)

Use this protocol when disposing of the compound dissolved in organic solvents (e.g., DMF, DMSO, Methanol).

  • Matrix Verification: Before disposal, verify the solvent matrix of your reaction. Validation Check: Ensure no strong acids (pH < 4) or oxidizers are present in your mixture.

  • Carboy Selection: Select the appropriate organic waste carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, EtOAc), use the Non-Halogenated Organic Waste carboy.

    • If dissolved in DCM or Chloroform, use the Halogenated Organic Waste carboy.

  • pH Validation (Crucial Step): Briefly check the pH of the receiving waste carboy using a pH strip. Causality: Confirming the carboy is neutral or basic prevents the unintended release of isobutylene gas from the tert-butyl ester.

  • Transfer & Venting: Slowly pour the waste into the carboy using a dedicated funnel. Cap the carboy with a vented safety cap . Causality: Vented caps automatically relieve pressure if trace degradation occurs, preventing container explosion [5].

  • Documentation: Immediately log the estimated mass of the compound and the solvent volume on the RCRA hazardous waste manifest attached to the carboy.

Protocol B: Solid Waste & Contaminated Consumables

Use this protocol for empty reagent bottles, contaminated pipette tips, and weighing papers.

  • Evaporation Check: Ensure no free-flowing liquid remains in vials or on consumables.

  • Containment: Place all contaminated solids into a puncture-resistant, leak-proof solid hazardous waste bin lined with a chemically compatible polyethylene bag.

  • Segregation: Do not mix this solid waste with solid oxidizers (e.g., nitrates, permanganates) or reactive metals.

  • Labeling: Seal the bag and label it explicitly: "Hazardous Solid Waste - Contains Organic Amines/Esters. Toxic to Aquatic Life."

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent aerosolization or environmental runoff.

  • Isolate & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or universal spill pads). Causality: Do not use combustible materials like sawdust, as the amine may react if trace oxidizers are present.

  • Absorption & Collection: Allow the absorbent to soak up the liquid. Use a non-sparking scoop to collect the saturated material and place it into a sealable hazardous waste bucket.

  • Surface Decontamination: Scrub the affected benchtop or floor with a 70% Isopropanol/water solution to solubilize and remove any residual compound. Dispose of the cleaning wipes in the same solid waste bucket.

  • EHS Notification: Seal the bucket, label it as "Spill Cleanup: 6-Methylaminohexanoic acid tert-butyl ester," and request an immediate pickup from your EHS department [1].

Waste Segregation Decision Logic

To prevent improper mixing and ensure RCRA compliance, follow the decision tree below for all waste generated involving this compound.

WasteSegregation Start 6-Methylaminohexanoic acid tert-butyl ester Waste State Physical State? Start->State Liquid Liquid Waste (Solutions/Extracts) State->Liquid Dissolved Solid Solid Waste (Powders/Consumables) State->Solid Pure/Spill HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck SolidBin Solid Hazardous Waste Stream Solid->SolidBin NonHal Non-Halogenated Organic Waste Stream HalogenCheck->NonHal No Hal Halogenated Organic Waste Stream HalogenCheck->Hal Yes

Caption: Decision tree for 6-Methylaminohexanoic acid tert-butyl ester waste segregation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. Available at:[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link]

  • Justrite. How to Manage Chemical Waste Disposal in Academic Labs (EPA 40 CFR Part 262, Subpart K). Available at:[Link]

  • Lab Manager. Hazardous Waste Management in the Laboratory. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methylaminohexanoic acid tert-butyl ester

Section 1: A Proactive Approach to Hazard Assessment Understanding a chemical's potential hazards is the foundation of safe laboratory practice. For 6-Methylaminohexanoic acid tert-butyl ester, we must infer its properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: A Proactive Approach to Hazard Assessment

Understanding a chemical's potential hazards is the foundation of safe laboratory practice. For 6-Methylaminohexanoic acid tert-butyl ester, we must infer its properties by examining its constituent functional groups: the secondary amine, the aliphatic backbone, and the tert-butyl ester.

Potential HazardStructural Rationale & Inferred RiskSupporting Evidence
Skin & Eye Irritation Amines can be basic and irritating to skin and mucous membranes. Esters, particularly volatile ones, can also cause irritation. Therefore, direct contact should be considered a primary risk.Safety data for similar compounds like Amino-PEG2-acid tert-Butyl Ester and tert-Butyl methyl ether explicitly list skin and eye irritation as a hazard.[1][2]
Inhalation Hazard While the compound's volatility is not specified, tert-butyl esters can be volatile and harmful if inhaled, potentially causing respiratory irritation or dizziness.[3]Analogs like tert-Butyl Acetate are classified as harmful if inhaled and may cause respiratory irritation or drowsiness.[3]
Flammability Many organic esters and their common solvents are flammable. Vapors can form explosive mixtures with air and travel to an ignition source.[2][4]The SDS for tert-butyl methyl ether and Hexanoic Acid methyl ester highlight that they are highly flammable liquids.[4] Precautionary measures against static discharge are critical.
Reactivity Esters can be hydrolyzed under acidic or basic conditions. Amines are incompatible with strong oxidizing agents. The tert-butyl group can be cleaved by strong acids.Incompatible materials for similar compounds include strong oxidizing agents, acids, and bases.[3][5] Under hot, acidic conditions, tert-butyl esters can decompose.[3]

Section 2: The Core of Protection - Selecting Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the procedure being performed. The following provides a multi-tiered approach to protection.

2.1: Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory activities involving this chemical.[6]

  • Elevated Risk (Splashing/Transfer): Chemical splash goggles are required when transferring liquids, preparing solutions, or performing reactions where there is a potential for splashing.[3]

  • High Risk (Pressure/Exothermic Reactions): A full-face shield worn over chemical splash goggles is mandatory when working with reactions under pressure, those with a high risk of explosion, or highly exothermic reactions.[7][8]

2.2: Hand Protection - The Critical Barrier

Disposable nitrile gloves offer short-term protection for incidental contact but are not suitable for prolonged immersion.[7] The choice of glove material is paramount for direct handling.

Glove MaterialProtection Against EstersGeneral Chemical ResistanceRationale & Best Use Case
Nitrile Fair to GoodGood for oils, greases, and some acids and bases, but not recommended for strong oxidizing agents, aromatic solvents, or ketones.[9]Use for incidental contact only. Provides a good balance of dexterity and protection for tasks like weighing solids or brief handling of dilute solutions. Always double-glove if extended contact is possible and dispose of the outer glove immediately upon contamination.[7]
Neoprene GoodOffers good resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[9]A suitable alternative to nitrile. Provides good pliability and tear resistance for general handling tasks.
Butyl Rubber ExcellentProtects against a wide variety of chemicals, including peroxides, highly corrosive acids, strong bases, alcohols, aldehydes, ketones, and esters.[9][10]The gold standard for handling esters. Recommended for any procedure involving significant quantities, direct handling, or prolonged exposure, such as during reaction workups or solvent transfers.

Field Insight: Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[7] Before each use, inspect gloves for any signs of degradation, such as tears, punctures, or discoloration.[6]

2.3: Body Protection

A knee-length laboratory coat is the minimum requirement.[6] For procedures involving flammable liquids, a lab coat made of flame-resistant (FR) material over 100% cotton clothing is strongly recommended.[6] For large-volume transfers (>1L), supplement your lab coat with a chemical-resistant apron.[3]

2.4: Respiratory Protection

Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure.[2][11] A respirator is only required if these controls are not feasible or are insufficient to maintain exposure below permissible limits.[7] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and annual fit-testing.[7]

Diagram: PPE Selection Decision Tree

PPE_Selection start Start: Assess Task weighing Weighing Solid (<1g) start->weighing solution_prep Preparing Dilute Solution start->solution_prep reaction Running Reaction / Workup start->reaction transfer Large Volume Transfer (>1L) start->transfer ppe_weighing Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves weighing->ppe_weighing ppe_solution Standard PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (Double) solution_prep->ppe_solution ppe_reaction Enhanced PPE: - Chemical Goggles & Face Shield - FR Lab Coat - Butyl Rubber Gloves reaction->ppe_reaction ppe_transfer Maximum PPE: - Chemical Goggles & Face Shield - FR Lab Coat & Apron - Butyl Rubber Gloves - Grounding Straps transfer->ppe_transfer

Caption: Decision tree for selecting task-specific PPE.

Section 3: Operational Protocol - From Receipt to Disposal

A self-validating safety protocol covers every stage of the chemical's lifecycle in the laboratory.

3.1: Safe Handling and Use
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

  • Grounding: When transferring from a metal container, ensure both the source and receiving containers are properly grounded and bonded to prevent static electricity discharge, a known ignition source for flammable vapors.[3]

  • Tool Selection: Use only non-sparking tools for opening or manipulating containers of flammable materials.[2]

  • Manipulation: Conduct all manipulations of the chemical, including weighing, solution preparation, and transfers, inside a chemical fume hood to minimize inhalation exposure.[11]

  • Heating: Avoid contact with hot surfaces, sparks, and open flames.[3] If heating is required, use a heating mantle or oil bath with temperature control and ensure it is connected to a spark-free controller.

3.2: Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

  • Location: Store in a designated flammables cabinet away from heat and sources of ignition.[2]

  • Segregation: Ensure the chemical is stored away from incompatible materials, especially strong acids, bases, and oxidizing agents.[5]

3.3: Spill and Emergency Procedures
  • Ignition Sources: In case of a spill, immediately eliminate all sources of ignition (no smoking, flames, sparks, or hot surfaces).[2][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[2][12]

  • Disposal: Collect the contaminated absorbent material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Ventilation: Ensure the area is well-ventilated after cleanup.

3.4: Waste Disposal

All chemical waste, including empty containers and contaminated materials, must be treated as hazardous.

  • Collection: Collect waste in a designated, properly labeled hazardous waste container. The label should clearly identify the contents.

  • Regulations: Disposal must be in accordance with all applicable local, regional, and national hazardous waste regulations.[1][13] Never dispose of this chemical down the sink.[11]

Diagram: Chemical Handling Workflow

Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_ppe 1. Don PPE (per task assessment) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood handle_ground 3. Ground Containers prep_hood->handle_ground handle_transfer 4. Perform Task (e.g., Transfer, Reaction) handle_ground->handle_transfer cleanup_waste 5. Segregate Waste handle_transfer->cleanup_waste storage Store Chemical (Flammables Cabinet) handle_transfer->storage Return to Storage cleanup_decon 6. Decontaminate Workspace cleanup_waste->cleanup_decon disposal Dispose of Waste (EH&S Pickup) cleanup_waste->disposal cleanup_doff 7. Doff PPE cleanup_decon->cleanup_doff

Caption: A typical workflow for safely handling the chemical.

References

  • Tert Butyl Acetate Safety Information. Source: Ecolink, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlAicHIxW7HUML0BChnzE4cne2oHj9K35CUS2a_h1VB9EDwJR4m5CNZkKfzdiYx3ss_SsSNE1dKhoWNNAg7GFYVXl7tZqahC8HFVAgzi8h8LQJWY2W8T-znSbrP2pE-vJqTpkgJ_R755SR_lTXgnBi9OkbHzJFAxlltKUI2XPhADci0JA-dCm8UHmjIQ==]
  • Chemical Safety: Personal Protective Equipment. Source: University of California, San Francisco. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqfCRw_KHlYV2zNDHhji8npBbL52KpUZg1iVnXCXCnlEbwc7e7r0DOUH6jXqNIL9WdEPrQihR_wJBLo31-pKgVV5Z0uMEfGei_Y5lcIq32jDRvI9gd9Cm-mlr4anbSEvGvR34bYryh8zKPqUFl5LfrFCG2lX9jZ5nFhUIrbJGTFK9NxZWRRs5xyVcR1AbqgYkJzN2Y]
  • Personal Protective Equipment. Source: U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHjppWL1vyR6WEZG9e0SuuNQA1GT59eMare9SwFFl5swrI0jHh3Y41gK_tOl391fBMTFRdbpN2iKzxC7clZ2mbuB1xZFoIlBMdnqWHBttK2pSGzp6UwoPbez1VDkFQNxPoHdBl1jzxSx40TZTW0FDcn7U82aSclryIokcfaFya]
  • SAFETY DATA SHEET - Glycine tert butyl ester hydrochloride. Source: Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4VDppXKl6_z8NV0G6YfHhkf9jyMfSiRPRjrwk9ChI6PbVskWLFZ2cWuqQFHBQ40PS21nSo-PagdYbqNahKe0AWp0oIc202w0xnCVRhQQboflwG1IzddmcMAdGxtQO4mVEh5-Qtu-tgV7QpgpG_ADTygheoULoBUNEteBr7r7KDqA64nancZTjapGy5PDTB1Hp]
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  • SAFETY DATA SHEET - tert-butyl methyl ether. Source: Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.
  • SAFETY DATA SHEET - tert-Butyl methyl ether. Source: Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVSVPKaKasJWp7LOvHRR5_cWnWJZ1gIIOuc2tT1dn5Dg5prIe9Vk9G2XMP_WhbrKyMaG5XWsfypThqHFFG8_2k4bPe010E5W8R4PujScWkQmI7aA2kT9KB2ik4vTb1EdLSBh93Sh_-IZG8AXxo0gDvN_WEjVSY70_LDr0JCrrupl9WOHWN2niS385d6FBHDDJMTxsxxP_bUSn6H1x2UF18o14nwF477lSuDaDOGWm8MHSLm76A5GJOFZC0QcRt9RwNiKOWxpaJTH1dBkhp]
  • SAFETY DATA SHEET - 3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester. Source: Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa9A-U4CHBFZzfqBpylucQrpvgyViUEr18dyldeHCBmrtK4rXdWEj4PGMqQr4kixtnU5bISzlRpQOTPrVSpq318MtJa9sUPSTvUVE5ugl9svxIQjSFxKHpHfbhpTR5bKiZt-edHfYWFG21K3Rh0lPp]
  • Personal Protective Equipment for Chemical Exposures. Source: University of Nebraska-Lincoln Environmental Health and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1m15Wzcx608vlBysRRWDAiqeC3Lnpq1Qvf9npfltZlRX56ikIGndAgkHJqkljHgJrKwwT0ffX9OUQE8vkf33CYOlQZTUPpx2R-msvnc9k33GThmoedfdFiTWrDz1M1VeSWDP6Eu-qJ7yhMCfqDT7LQ-PL9XdUEKX54oNg-rlk58lhylCy9EFjx3fFo7ieDVpxYQeL8NT9q-hlWd_60R_Lk2N7-K9w]
  • OSHA Glove Selection Chart. Source: Environmental Health and Safety, University of Washington. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYvAUGiBQk5e5Uz5nruml16BgapcqPH4Q_d3SnEbIDT2VXM1omKA38Hs7etERsADmyxzTP0FyzmbJUnYQviydzqbavW5d7UU42VpCVWo0dJ27fwULsKnh9y3lc9RPkg6ZCD7d-fO_3D-uSkJkSsTnBMgUzDWCqDu5AVCYiW_Y9mcLQeh0=]
  • SAFETY DATA SHEET - Di-tert-butyl dicarbonate. Source: Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPkhTcZPegT-r1kwuq4bFKdyLbnBSAEBvOY9ncqW2vk5RA5w__l7JunXsE_KiqVRB6ZbOb1ckVa19nBA0oIKhOT31HyxkAtzt7FQ9xrBxBt3Fle3NivDKCS9nfiRd_U3LGHVjcZ_QX941y5xsLDNqpr8al5cMBxy6rZ-SeS5XI5WrhfHd2Z2BwLQh-V9wNgxoneVyuc4L9bSoeBlGRaP47s5DdVYszOhOKuGiWzABY0D5pbgXGNqjo3dVMTquETsBa6UZDvHSAB5BMtw7ME9GYeA==]
  • Safety Data Sheet - Heptadecanoic Acid methyl ester. Source: Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqKKy84k2rh6QYdF3H7LSx46yzKK2kDcmgbeyDXH_-miRQpsLbpklhDcaPOvnT4oKQm4xJ307J80B8ZGMzMZz77FiOcFWvEdTz-N1PmzZHW5akPq3agyJ4-dYwOw2t5_I5d4cXqHk7Lks=]
  • Safety Data Sheet - Hexanoic Acid methyl ester. Source: Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUs95RzQVWELmBto06eURlLalKw-CFHizQ94PwqUvVAY-_V9yXWlZ5PgP3jRTP76cwBpYZVb5Iw_EdAL9FRE0zKVqTTe-WZnPuu-3h38eSk2AMjsN59cLDy-6nsMsQBlxskZ1MwrEOzOs=]
  • SAFETY DATA SHEET - Methyl Tertiary Butyl Ether. Source: G.J. CHEMICAL COMPANY, INC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaQ5vRRaQwKff2htnEYfjZZ5UhY2Vq9Z8KtK5001AVNaOFur358Rd_Am6BTYDBHzgaShsjw77KMc0_ZFV0JZvs0BPUnnWCrT3wecexqkBMVKohM3isRDepoAK307Yn4DQPeyPIrsbclZubOoC3Hd-y6fz1sRo=]
  • SAFETY DATA SHEET - Amino-PEG2-acid tert-Butyl Ester. Source: TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6fQsxrDZiKwIPQ7eB-1xq8TM62xIWSQV_MznG7ud4W5R2Q3Em6aMwNj17jGfvPKSwDEib4fnB9XHlN0MnJ4TfYmbM26oFjGsE_dD4zDYJIf0ll0UehwomIJlFzAALX3SSTZSiMJ6dlcPI6xW1nNeKUg==]
  • CHEMICAL WASTE ACCUMULATION AND DISPOSAL AT NIST-GAITHERSBURG. Source: National Institute of Standards and Technology (NIST). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTicQrNsC_-3__RZeXKid1yIRvu3eAyb0IXYRvKI8WJG-HjXGlfOe19iNEsDMFlQkw2f9L54f48Z6D0LuG8J454KctOsyDXV9rjN9i5sPJB-EEA0pqaA-vTMC6-ezHfQ6VKdxmEtUaWvbG84dfo_1jg3eSjgj0lwvDyAkAT3_ThCdlD-GYy9T1xWw-jYr7VsiA7h0E_YyJ4_bcHKMgVT2WjH50TvNkpIyjjbLauP0=]_bcHKMgVT2WjH50TvNkpIyjjbLauP0=]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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